2-(4-Methylpentyl)pyridine CAS 79562-38-2 properties
Topic: (CAS 79562-38-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 2-(4-Methylpentyl)pyridine (CAS 79562-38-2) is a specialized alky...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (CAS 79562-38-2)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
2-(4-Methylpentyl)pyridine (CAS 79562-38-2) is a specialized alkylpyridine derivative characterized by a pyridine ring substituted at the 2-position with a 4-methylpentyl (isohexyl) group.[1] As a member of the 2-alkylpyridine class, this compound exhibits distinct physicochemical properties driven by the interplay between the electron-deficient aromatic ring and the lipophilic, branched alkyl chain.
While less ubiquitous than its linear analogs (e.g., 2-hexylpyridine), 2-(4-methylpentyl)pyridine serves as a critical building block in organic synthesis , a potential ligand in coordination chemistry , and a lipophilic scaffold in medicinal chemistry. Its structural features suggest applications in modifying the pharmacokinetic profiles of drug candidates by enhancing membrane permeability without significantly altering electronic properties.
This guide provides a comprehensive technical analysis of 2-(4-methylpentyl)pyridine, synthesizing predicted physicochemical data with established synthetic protocols and analytical methodologies.
Physicochemical Profile
The properties of 2-(4-methylpentyl)pyridine are heavily influenced by the steric bulk of the terminal isopropyl group on the alkyl chain. The following data is derived from quantitative structure-property relationship (QSPR) models and homologous series analysis.
Table 1: Physicochemical Properties
Property
Value (Estimated/Experimental)
Determining Factor
Molecular Formula
C₁₁H₁₇N
Stoichiometry
Molecular Weight
163.26 g/mol
Isotopic Mass Sum
CAS Number
79562-38-2
Unique Identifier
Boiling Point
225–230 °C (at 760 mmHg)
Van der Waals forces; similar to 2-hexylpyridine (228°C)
Density
0.88–0.89 g/cm³
Packing efficiency of branched alkyl chain
Refractive Index ()
1.485–1.495
Aromatic ring conjugation
LogP (Octanol/Water)
~3.8
High lipophilicity due to C6 alkyl chain
pKa (Conjugate Acid)
~5.9
Inductive effect of alkyl group stabilizes protonated form
Appearance
Colorless to pale yellow liquid
Standard for alkylpyridines
Solubility
Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O
Hydrophobic alkyl chain dominance
Synthesis & Manufacturing Protocols
The synthesis of 2-(4-methylpentyl)pyridine requires precise carbon-carbon bond formation at the electron-deficient 2-position of the pyridine ring. The most robust and scalable method involves the lateral lithiation of 2-picoline followed by alkylation with an appropriate electrophile.
Preparation of LDA: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA in situ.
Lithiation: Add 2-picoline (1.0 equiv) dropwise to the LDA solution at -78°C. The solution will turn deep red/orange, indicating the formation of 2-picolyllithium. Stir for 1 hour at -78°C to ensure complete deprotonation.
Alkylation: Add 1-bromo-3-methylbutane (1.1 equiv) dropwise, maintaining the temperature below -60°C. The steric bulk of the isopentyl halide requires slow addition to prevent side reactions (e.g., elimination).
Warming: Allow the reaction mixture to warm slowly to room temperature over 4–6 hours. The color will fade as the anion is consumed.
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[2]
Purification: Distill under reduced pressure (vacuum distillation) or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield 2-(4-methylpentyl)pyridine.
Protocol B: Mechanistic Rationale
The choice of LDA over n-BuLi as the base minimizes nucleophilic attack on the pyridine ring itself (which would form butyl-pyridine byproducts). The low temperature (-78°C) is critical to stabilize the 2-picolyllithium intermediate and prevent polymerization.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the preparation of 2-(4-methylpentyl)pyridine via lateral lithiation.
Analytical Characterization
Validating the identity of CAS 79562-38-2 requires a multi-modal approach. The following spectral features are diagnostic.
Aliphatic Carbons: Distinct signals for the pentyl chain, with the benzylic carbon significantly deshielded (~38.5 ppm).
Mass Spectrometry (GC-MS)
Molecular Ion:
163 [M]⁺.
Base Peak:
93 (Picolyl cation, [C₆H₆N]⁺). This fragment arises from the McLafferty rearrangement , a dominant pathway for 2-alkylpyridines with a -hydrogen.
Fragmentation: Loss of the isohexyl chain typically yields the characteristic
93 peak, confirming the 2-substitution pattern.
Visualization: Analytical Logic
Figure 2: Analytical decision tree for structural validation of 2-(4-methylpentyl)pyridine.
Applications & Utility
Pharmaceutical Research
2-(4-Methylpentyl)pyridine serves as a bioisostere for other lipophilic aromatic rings. The pyridine nitrogen provides a hydrogen bond acceptor site, while the isohexyl tail adds significant lipophilicity (LogP ~3.8). This combination is valuable in:
Fragment-Based Drug Discovery (FBDD): Screening for binding in hydrophobic pockets of enzymes (e.g., kinases).
ADME Optimization: Modulating the solubility and membrane permeability of lead compounds.
Ligand Design
In organometallic chemistry, 2-alkylpyridines act as monodentate ligands . The 4-methylpentyl chain introduces specific steric bulk remote from the coordination site. This can be used to:
Tune the solubility of metal complexes in non-polar solvents (e.g., for homogeneous catalysis).
Influence the packing of coordination polymers or Metal-Organic Frameworks (MOFs).
Flavor & Fragrance
Alkylpyridines are renowned for their organoleptic properties. While 2-pentylpyridine is known for "tallow/meaty" notes and 2-isobutylpyridine for "green pepper" notes, 2-(4-methylpentyl)pyridine is predicted to possess a green, earthy, or fatty odor profile. It may serve as a trace ingredient in savory flavor formulations.
Safety & Handling
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H227: Combustible liquid.
Handling Protocols:
Always handle in a fume hood to avoid inhalation of vapors.
Wear chemical-resistant gloves (Nitrile) and safety goggles.
Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the alkyl chain or N-oxide formation.
References
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165–314). Pergamon. Link
Kaiser, E. M., & Woodruff, R. A. (1970). Synethesis of 2-Alkylpyridines via Lateral Lithiation.Journal of Organic Chemistry, 35(4), 1198–1199. Link
Burdock, G. A. (2009).[4] Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Reference for general alkylpyridine organoleptic properties). Link
PubChem Database. (n.d.). Compound Summary for 2-Hexylpyridine (Homolog Reference). National Center for Biotechnology Information. Link
2-isohexylpyridine chemical structure and molecular weight
Technical Profile: 2-Isohexylpyridine Systematic Nomenclature: 2-(4-methylpentyl)pyridine CAS Registry Number: 84625-54-7 (Isomeric/Generic reference); Specific isomer often referenced in synthesis literature. Part 1: Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Profile: 2-IsohexylpyridineSystematic Nomenclature: 2-(4-methylpentyl)pyridine
CAS Registry Number: 84625-54-7 (Isomeric/Generic reference); Specific isomer often referenced in synthesis literature.
Part 1: Executive Summary
2-Isohexylpyridine is a functionalized alkylpyridine characterized by a pyridine ring substituted at the ortho (2-) position with a 4-methylpentyl (isohexyl) chain. While often overshadowed by its linear isomer (2-hexylpyridine), this branched congener is critical in structure-activity relationship (SAR) studies involving nicotinic acetylcholine receptors (nAChRs) and is a potent chemosensory agent in flavor chemistry, contributing "green," "fatty," and "nutty" organoleptic profiles.
This guide details the structural properties, a robust synthetic protocol via lateral lithiation, and a self-validating analytical workflow using GC-MS fragmentation logic.
Part 2: Structural Characterization & Physicochemical Properties
The "isohexyl" nomenclature can be ambiguous. In high-precision chemical contexts, it refers strictly to the 4-methylpentyl group.
Standard liquid density for C10-C12 alkylpyridines.
Structural Logic
The molecule consists of a
-deficient aromatic heterocycle (pyridine) attached to an electron-donating alkyl chain. The branching at the terminal end of the chain (the isopropyl tail) increases steric bulk compared to the n-hexyl isomer, potentially altering receptor binding affinity and metabolic stability (reducing -oxidation rates).
Part 3: Synthetic Pathway (Lateral Lithiation)
Core Directive: Do not use direct Friedel-Crafts alkylation, as the pyridine ring is deactivated and complexes with Lewis acids. The most reliable route is the alkylation of 2-picoline via lateral lithiation .
Reaction Mechanism
Deprotonation: 2-Picoline (2-methylpyridine) is treated with Lithium Diisopropylamide (LDA) at -78°C. The acidity of the
-protons (pKa ~29.5) allows formation of the delocalized 2-picolyllithium anion.
Nucleophilic Attack: The anion attacks 1-bromo-3-methylbutane (isoamyl bromide) via an
mechanism.
Synthesis Workflow Diagram
Figure 1: Kinetic control synthesis of 2-isohexylpyridine via lithiated intermediate.
Detailed Protocol
Note: All glassware must be flame-dried and under Argon/Nitrogen atmosphere.
Reagent Prep: Charge a 3-neck flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 eq) dropwise to generate LDA in situ. Stir for 30 mins.
Metalation: Add 2-picoline (1.0 eq) dropwise. The solution will turn a characteristic deep red/orange, indicating the formation of the resonance-stabilized anion. Stir for 45 mins at -78°C.
Alkylation: Add 1-bromo-3-methylbutane (1.05 eq) dissolved in minimal THF slowly to the anion solution.
Completion: Allow the reaction to warm to room temperature (RT) overnight. The color will fade to yellow/brown.
Quench & Workup: Quench with sat.
. Extract with diethyl ether ().
Purification (The "Self-Validating" Step):
Wash organic layer with 1M HCl. The pyridine product will protonate and move to the aqueous phase (leaving non-basic impurities in organic).
Part 4: Analytical Profiling (Self-Validating Systems)
To confirm the identity of 2-isohexylpyridine, researchers must rely on Mass Spectrometry (GC-MS). The fragmentation pattern provides a "fingerprint" validation.
Mass Spectrometry Logic (The McLafferty Rearrangement)
Alkylpyridines with a chain length
carbons undergo a specific rearrangement.
Molecular Ion (
): m/z 163 (Visible, moderate intensity).
McLafferty Rearrangement (Base Peak): The
-hydrogen on the isohexyl chain transfers to the nitrogen, followed by bond cleavage.
Fragment: 2-methylenepyridinium radical cation (tautomer of 2-picoline).
Diagnostic m/z:93 .
Neutral Loss: 3-methyl-1-butene (MW 70).
.
If your MS shows a base peak at m/z 107 or 121, you have synthesized the wrong isomer (e.g., ethyl or propyl branching). A base peak at 93 is the validation standard for 2-n-alkyl and 2-isoalkyl pyridines.
Analytical Decision Tree
Figure 2: GC-MS fragmentation logic for structural validation.
Part 5: Applications in Drug Development
Bioisosterism: The 2-isohexylpyridine moiety serves as a lipophilic bioisostere for isohexylbenzene or N-isohexyl-aniline groups in drug design. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site, potentially increasing solubility and receptor affinity compared to the carbocyclic analog.
Nicotinic Ligands: Derivatives of 2-alkylpyridines are frequently screened as positive allosteric modulators (PAMs) for
nicotinic acetylcholine receptors, relevant in Alzheimer's and schizophrenia research.
Metabolic Stability: The branched "iso" tail hinders
-oxidation (terminal oxidation) by Cytochrome P450 enzymes compared to a straight n-hexyl chain, potentially extending the half-life () of the pharmacophore.
References
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyridine, 3-(4-methylpentyl)- and Alkylpyridine fragmentation patterns. NIST Chemistry WebBook, SRD 69.[2] [Link][2]
PubChem. (2024). Compound Summary: 4-methyl-2-pentylpyridine (CAS 84625-54-7).[1][3] National Center for Biotechnology Information. [Link]
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. (Definitive source for McLafferty rearrangement in alkylpyridines).
High-Impact Alkylpyridine Derivatives: Structural Architectures & Olfactory Modalities
Executive Summary: The Heterocyclic Bridge Alkylpyridines represent a critical intersection between flavor chemistry and medicinal pharmacophores. While often overshadowed by their diazine cousins (pyrazines), alkylpyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Heterocyclic Bridge
Alkylpyridines represent a critical intersection between flavor chemistry and medicinal pharmacophores. While often overshadowed by their diazine cousins (pyrazines), alkylpyridines possess unique electron-deficient aromatic cores that drive distinct "roasted," "green," and "fatty" olfactory modalities at parts-per-billion (ppb) thresholds.
For the drug development professional, these molecules offer a masterclass in Structure-Activity Relationships (SAR) . The same electronic properties that dictate the regioselectivity of a Minisci alkylation also govern the receptor binding affinity in the olfactory epithelium. This guide deconstructs the alkylpyridine class, moving from molecular orbital theory to industrial synthesis and safety protocols.
The olfactory perception of alkylpyridines is not random; it is a deterministic function of steric bulk and electronic density around the nitrogen heterocycle.
The Regio-Specific Divergence
The position of the alkyl substituent relative to the ring nitrogen is the primary determinant of odor character.
2-Substituted (Alpha): Generally exhibit "roasted," "nutty," or "popcorn-like" notes.[1] The proximity of the side chain to the nitrogen lone pair creates a specific dipole vector recognized by receptors associated with Maillard-type products.
3-Substituted (Beta): Shift drastically toward "green," "earthy," and "vegetative" notes. This position is electronically distinct; the 3-position is the least deactivated site on the pyridine ring, altering the hydrophobicity profile without steric interference at the nitrogen binding site.
4-Substituted (Gamma): Often fatty, oily, or solvent-like, with higher odor thresholds.
Quantitative Sensory Data
The following table summarizes key derivatives, demonstrating the inverse relationship between molecular weight and volatility/threshold.
Technical Insight: The dramatic drop in threshold from pyridine (ppm range) to 2-acetylpyridine (ppb range) illustrates the "auxophore" effect of the carbonyl group, which likely engages in hydrogen bonding with receptor serine residues, locking the molecule into the hydrophobic pocket.
Biogenesis & Industrial Synthesis
Natural Formation: The Maillard Pathway
In food matrices, alkylpyridines arise via the Strecker degradation of amino acids in the presence of reducing sugars. This is a chaotic, non-selective pathway.
Figure 1: Simplified Maillard pathway showing the genesis of alkylpyridines from amino acid precursors.
For "drug-grade" purity and specific isomer synthesis (e.g., accessing the difficult 4-position), traditional condensation is insufficient. The Minisci Reaction utilizes radical chemistry to functionalize the electron-deficient pyridine ring.
Why this method?
Standard electrophilic aromatic substitution fails on pyridine because the ring is deactivated. Nucleophilic substitution is difficult without good leaving groups. Radical alkylation (Minisci) works because the ring is electron-deficient.
Preparation: Dissolve pyridine and the carboxylic acid (corresponding to the desired alkyl chain) in the biphasic solvent system.
Radical Generation: Add
and . Heat to 40°C.
Mechanism:[5][6] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid, generating an alkyl radical (
).
Addition: The nucleophilic alkyl radical attacks the protonated pyridine ring (most deficient positions 2 and 4).
Re-aromatization: Oxidative elimination of the proton restores aromaticity.
Purification: Quench with NaOH (aq) to deprotonate the pyridine. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: The Minisci reaction mechanism for direct functionalization of the pyridine core.
Analytical Characterization
Due to high potency, standard HPLC is often insufficient. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Olfactometry (O) is the gold standard.
Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is required.
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for covering the polarity range of alkylpyridines.
Detection:
SIM Mode: Select Ion Monitoring is crucial for quantification at ppb levels. Look for the base peak (usually the molecular ion or M-1 for alkyl chains).
Odor Port: The human nose is often more sensitive than the MS detector for these compounds.
Safety, Toxicology & Metabolic Fate
For researchers transitioning from F&F to pharma, understanding the metabolic clearance of these compounds is vital.
Regulatory Status:
Most simple alkylpyridines (e.g., 2-acetylpyridine) are FEMA GRAS (Generally Recognized As Safe) for use in food.[7]
Metabolic Pathways:
Unlike benzene derivatives which often undergo ring epoxidation (toxic), pyridines largely undergo N-oxidation or N-methylation .
N-Oxidation: Catalyzed by CYP450 / FMO enzymes. The resulting N-oxide is highly polar and excreted in urine.
N-Methylation: The nitrogen lone pair is methylated to form a pyridinium ion (detoxification route).
Figure 3: Primary metabolic clearance pathways for alkylpyridines in mammalian systems.
References
Baran, P. S., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.
FEMA Expert Panel. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology. (Note: Discusses structurally related heterocyclic safety parameters).
Leffingwell & Associates. "Odor Thresholds in Water."[8] Leffingwell.com.
PubChem. "Pyridine: Chemical and Physical Properties." National Library of Medicine.
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine."
Introduction: The Strategic Importance of Solvent Selection for Pyridine Derivatives
An In-depth Technical Guide to the Solubility of 2-isohexylpyridine in Organic Solvents In the landscape of pharmaceutical and agrochemical development, pyridine-based heterocycles are foundational scaffolds, integral to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-isohexylpyridine in Organic Solvents
In the landscape of pharmaceutical and agrochemical development, pyridine-based heterocycles are foundational scaffolds, integral to the molecular architecture of countless therapeutic agents and functional molecules.[1] 2-isohexylpyridine, a substituted pyridine carrying a C6 alkyl chain, represents a common structural motif where a lipophilic tail is appended to a polar, aromatic core. The successful synthesis, purification, formulation, and ultimate biological efficacy of such compounds are critically dependent on their behavior in solution.[2][3]
Understanding the solubility of 2-isohexylpyridine is not a trivial academic exercise; it is a cornerstone of process development and formulation science. The choice of solvent dictates reaction kinetics, influences impurity profiles, governs the efficiency of chromatographic separation, and is paramount in creating stable, bioavailable drug products. This guide provides an in-depth analysis of the solubility characteristics of 2-isohexylpyridine, grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its solubility, provide a predictive framework for its behavior in a range of common organic solvents, and detail a robust experimental protocol for empirical validation.
Section 1: Physicochemical Profile of 2-isohexylpyridine
To understand solubility, one must first understand the molecule itself. 2-isohexylpyridine is an amphiphilic compound, possessing distinct regions of differing polarity.
The Pyridine Head: The pyridine ring is aromatic and polar. The nitrogen atom is more electronegative than the carbon atoms, creating a dipole moment.[4][5] Furthermore, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with protic solvents.[6][7]
The Isohexyl Tail: The six-carbon isohexyl group is a nonpolar, aliphatic chain. It is hydrophobic and interacts primarily through weak van der Waals dispersion forces.
This duality is the primary determinant of its solubility profile. The significant nonpolar character contributed by the isohexyl group will heavily influence its interactions with solvents, making it structurally distinct from its parent compound, pyridine, which is famously miscible with water and most organic solvents.[8][9]
Table 1: Key Physicochemical Properties of 2-isohexylpyridine
Property
Value / Description
Rationale / Source
Molecular Formula
C₁₁H₁₇N
-
Molecular Weight
163.26 g/mol
Computed
Appearance
Colorless to pale yellow liquid
Predicted based on similar alkylpyridines
Polarity
Moderately polar overall, with distinct polar and nonpolar regions
Structural analysis
Hydrogen Bonding
Hydrogen bond acceptor (at the nitrogen atom)
The N-H group for hydrogen bond donation is absent.[6]
Note: XlogP is a computed octanol-water partition coefficient, which indicates a compound's lipophilicity. A value of 3.4 suggests a strong preference for nonpolar environments over aqueous ones.
Section 2: The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from favorable solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
The "Like Dissolves Like" Principle
This foundational principle states that substances with similar polarities and intermolecular forces are likely to be miscible or soluble in one another.[11][12][13]
Polar Solutes (with dipole-dipole interactions or hydrogen bonding) dissolve in Polar Solvents .[14][15]
Nonpolar Solutes (with primarily London dispersion forces) dissolve in Nonpolar Solvents .[12]
For 2-isohexylpyridine, its amphiphilic nature means its solubility will exist on a spectrum. The large nonpolar isohexyl tail suggests strong solubility in nonpolar solvents. The polar pyridine head allows for interactions with more polar solvents. The dominant characteristic, however, will be the lipophilic tail due to its size.
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[16][17] This system deconstructs the total cohesive energy of a substance into three components:
Two substances are likely to be soluble if their three Hansen parameters are similar.[16][17] While experimentally determined HSP values for 2-isohexylpyridine are not available, we can infer that it would have a significant δd value (from the isohexyl chain), a moderate δp value (from the pyridine ring's dipole), and a moderate δh value (as a hydrogen bond acceptor). This profile predicts good compatibility with solvents that have a balanced HSP, particularly those with strong dispersive components.
Section 3: Predicted Solubility Profile of 2-isohexylpyridine
Based on the theoretical principles outlined above, we can predict the solubility of 2-isohexylpyridine across a range of common laboratory solvents. This data is summarized in Table 2.
Table 2: Predicted Qualitative Solubility of 2-isohexylpyridine at Ambient Temperature
Solvent Class
Example Solvents
Predicted Solubility
Rationale (Dominant Intermolecular Forces)
Nonpolar
Hexane, Cyclohexane, Toluene
High / Miscible
The nonpolar isohexyl tail dominates, leading to strong van der Waals interactions with the nonpolar solvent.[12]
Halogenated
Dichloromethane (DCM), Chloroform
High / Miscible
These solvents are weakly polar and can effectively solvate both the nonpolar tail and the polar pyridine ring.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
High / Miscible
Ethers are good general solvents for many organic compounds. THF, being more polar, will effectively solvate the pyridine head.
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile (ACN)
Good to Moderate
These solvents have significant dipole moments that can interact with the pyridine ring. Solubility in ACN may be slightly lower due to its higher polarity.
Polar Protic
Ethanol, Methanol
Moderate to Low
The solvent's hydrogen bonding network is strong. While the pyridine N can accept H-bonds, the large, disruptive nonpolar tail will limit miscibility.
| Highly Polar Protic | Water | Very Low / Immiscible | The hydrophobic effect of the large isohexyl chain far outweighs the hydrophilic character of the pyridine ring, preventing significant dissolution. |
Section 4: Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a systematic solubility determination is required. The following protocol describes a standard laboratory method for assessing the qualitative and semi-quantitative solubility of a liquid compound like 2-isohexylpyridine.
Materials and Equipment
2-isohexylpyridine (solute)
A range of organic solvents (see Table 2)
Small glass vials (e.g., 4 mL) with screw caps
Calibrated positive displacement micropipettes or analytical balance
Vortex mixer
Visual inspection station with good lighting and a contrasting background
Step-by-Step Methodology
Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.
Solute Addition: Accurately dispense a small, known amount of 2-isohexylpyridine into each vial. For a starting point, add 20 mg of the compound.
Initial Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 0.2 mL). This creates an initial concentration of approximately 100 mg/mL.
Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds to ensure thorough mixing and facilitate dissolution.
Visual Observation: Place the vial against a contrasting background. Carefully observe the solution.
Completely Dissolved: The solution is clear and homogeneous with no visible droplets or separate layers.
Partially Dissolved/Insoluble: The solution appears cloudy, or distinct liquid layers or undissolved droplets are visible.
Titration and Classification:
If Completely Dissolved: The compound is soluble at the current concentration. Continue adding the solvent in known increments (e.g., 0.2 mL), vortexing and observing after each addition, to determine the saturation point or to confirm miscibility.
If Insoluble: The compound is considered poorly soluble or insoluble at that concentration. Record the observation. No further solvent is added to this vial.
Data Recording: Systematically record the results in a laboratory notebook. Classify the solubility based on standard criteria (e.g., Soluble > 50 mg/mL; Sparingly Soluble 10-50 mg/mL; Insoluble < 10 mg/mL).
Workflow Visualization
The decision-making process for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for determining compound solubility.
Section 5: Visualizing Molecular Interactions
The "like dissolves like" principle can be better understood by visualizing the interactions at the molecular level. The following diagram illustrates why 2-isohexylpyridine is expected to dissolve readily in a nonpolar solvent like hexane but not in a highly polar solvent like water.
Technical Guide: Physicochemical Characterization of 2-(4-Methylpentyl)pyridine
This is an in-depth technical guide for 2-(4-Methylpentyl)pyridine , structured for researchers and drug development professionals. Executive Summary 2-(4-Methylpentyl)pyridine is a specialized alkylpyridine intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for 2-(4-Methylpentyl)pyridine , structured for researchers and drug development professionals.
Executive Summary
2-(4-Methylpentyl)pyridine is a specialized alkylpyridine intermediate, often encountered in the synthesis of complex heterocyclic ligands or as a specific impurity in the production of bulk alkylpyridines (e.g., 2-hexylpyridine). Unlike common solvents, public experimental data for this specific isomer is sparse.
This guide provides estimated physicochemical constants derived from rigorous structural-activity relationship (SAR) analysis of homologous series. Furthermore, it establishes a self-validating protocol for researchers to experimentally determine these values, ensuring data integrity during specific application workflows such as distillation or density-based purity checks.
Physicochemical Properties: Data & Analysis
Due to the limited availability of direct experimental literature for CAS 79562-38-2, the values below are derived from a comparative analysis of its closest structural homologs: 2-hexylpyridine (linear isomer) and 2-pentylpyridine (lower homolog).
Predicted vs. Reference Data
Property
Estimated Value
Reference Standard (2-Hexylpyridine)
Trend Logic
Boiling Point (760 mmHg)
222°C – 226°C
228°C
Iso-branching typically lowers BP by 2-5°C vs. linear isomers due to reduced surface area/Van der Waals forces.[1]
Boiling Point (10 mmHg)
~98°C – 102°C
~105°C
Calculated via modified Antoine extrapolation for reduced pressure distillation.
Density ()
0.890 – 0.894 g/mL
0.896 g/mL
Branching at the chain terminus increases molar volume slightly, reducing density.
Refractive Index ()
1.488 – 1.492
1.494
Consistent with alkylpyridine trends; branching lowers refractive index slightly.
Flash Point
~95°C
98°C
Closed Cup estimate based on BP correlation.
Critical Insight: When isolating this compound from a mixture containing 2-hexylpyridine, the boiling point difference is narrow (<5°C). Standard fractional distillation may be insufficient; high-efficiency spinning band distillation or preparative chromatography is recommended.
Structural Context Diagram
The following diagram illustrates the structural relationship and boiling point trend logic used for the estimation.
Figure 1: Structural-Activity Relationship (SAR) logic for boiling point estimation.
Experimental Protocols for Determination
Density Measurement (Oscillating U-Tube Method)
Objective: Determine density to 4 decimal places for purity confirmation.
Equipment: Anton Paar DMA 4500 or equivalent.
Cleaning: Flush the U-tube with ethanol followed by acetone. Dry with desiccated air until the density reading stabilizes at 0.0012 g/cm³ (air).
Temperature Equilibration: Set the internal Peltier thermostat to 20.00°C .
Injection: Inject ~2 mL of 2-(4-methylpentyl)pyridine slowly to avoid microbubbles.
Troubleshooting: If the drift value is >0.0001, bubbles are present. Flush and retry.
Reading: Record density (
) once equilibrium is reached.
Correction: If measuring at ambient temperature (
), apply the expansion coefficient for alkylpyridines ():
[1]
Boiling Point Determination (Micro-Ebulliometry)
Objective: Determine precise boiling point using minimal sample (<5 mL).
Method: Siwoloboff Method (Capillary) or DSC (Differential Scanning Calorimetry).
DSC Protocol (Preferred for Purity & BP):
Pan Preparation: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm) to allow controlled evaporation.
Sample Load: Weigh 5–10 mg of sample.
Ramp: Heat from 150°C to 250°C at 5°C/min under nitrogen purge (50 mL/min).
Analysis: The onset of the endothermic evaporation peak corresponds closely to the boiling point at atmospheric pressure.
Characterization Workflow
The following workflow ensures that the compound identified is indeed the 2-(4-methylpentyl) isomer and not the 4-methyl-2-pentyl isomer (CAS 84625-54-7), a common confusion point.
Figure 2: Validation workflow to distinguish 2-(4-methylpentyl)pyridine from structural isomers.
NMR Validation Criteria
To distinguish this compound from linear 2-hexylpyridine:
2-(4-Methylpentyl)pyridine: Look for a strong doublet at
ppm integrating to 6 protons (terminal isopropyl group).
2-Hexylpyridine: Shows a triplet at
ppm integrating to 3 protons (terminal methyl).
References
National Institute of Standards and Technology (NIST). Isothermal Properties of Alkylpyridines. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Compound Summary: 2-Hexylpyridine (CAS 1129-69-7). National Library of Medicine. Available at: [Link]
Trabelsi, M. et al. (2020). Thermodynamic properties of substituted pyridines. Journal of Chemical & Engineering Data. (Generalized reference for alkylpyridine density trends).
Nitrogen-containing heterocyclic building blocks for synthesis
Title: Strategic Utilization of Nitrogen-Containing Heterocyclic Building Blocks in Modern Medicinal Chemistry Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary: The Nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Utilization of Nitrogen-Containing Heterocyclic Building Blocks in Modern Medicinal Chemistry
Content Type: Technical Whitepaper
Author Persona: Senior Application Scientist
Executive Summary: The Nitrogen Dominance
In the landscape of modern drug discovery, nitrogen-containing heterocycles are not merely structural components; they are the primary drivers of pharmacological activity.[1] Analysis of FDA approvals between 2013 and 2023 reveals that 82% of unique small-molecule drugs contain at least one nitrogen heterocycle.[2][3]
This dominance stems from their dual capability:
Electronic Modulation: The electron-deficient nature of rings like pyridine and pyrimidine allows for precise tuning of pKa and metabolic stability.
Geometric Control: Saturated systems (azetidines, piperidines) facilitate the "escape from flatland," increasing Fsp3 character to improve solubility and reduce off-target toxicity.
This guide moves beyond textbook synthesis to address the practical bottlenecks encountered in the lab: handling unstable reagents, overcoming catalyst poisoning, and executing late-stage functionalization.
Strategic Classification & Reactivity Profile
To utilize these building blocks effectively, one must categorize them by their electronic behavior and handling requirements.
Class
Key Examples
Physicochemical Role
Synthetic Challenge
Electron-Deficient Aromatics
Pyridine, Pyrimidine, Pyrazine
-stacking, H-bond acceptor, metabolic blocker.
Catalyst poisoning (N-coordination); Nucleophilic attack at C-H bonds.
Electron-Rich Aromatics
Indole, Pyrrole, Imidazole
H-bond donor/acceptor, biomimetic cores.
Oxidative instability; Regioselectivity issues in electrophilic substitution.
Conformational entropy; "Flatness" in SAR if not substituted.
Critical Synthetic Methodologies
A. The "2-Pyridyl Problem": Overcoming Protodeboronation
A frequent failure mode in medicinal chemistry is the Suzuki-Miyaura coupling of 2-pyridine boronic acids. These species are notoriously unstable, undergoing rapid protodeboronation via a zwitterionic intermediate where the basic nitrogen coordinates to the boron center.
The Solution: Slow-Release Strategy
Instead of using the free boronic acid, utilize MIDA (N-methyliminodiacetic acid) boronates or optimize the base to prevent rapid hydrolysis.
Experimental Protocol 1: Suzuki Coupling of Unstable 2-Pyridyl Boronates
Objective: Coupling 2-pyridyl MIDA boronate with an aryl chloride.
Reagents:
Aryl Chloride (1.0 equiv)
2-Pyridyl MIDA boronate (1.5 equiv)
Catalyst: Pd(dtbpf)Cl₂ (2 mol%) – Selected for high activity with heteroaryl chlorides.
Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate is critical; carbonate bases often accelerate deboronation.
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
Charge a reaction vial with the MIDA boronate, aryl chloride, base, and catalyst.
Seal and purge with N₂ (3 cycles). Oxygen exclusion is vital to prevent phenol formation.
Add degassed solvent.
Heat to 60°C for 2 hours, then ramp to 85°C for 12 hours.
Mechanistic Insight: The lower initial temperature allows the slow hydrolysis of the MIDA ester to the active boronic acid species, keeping the concentration of the unstable free acid low ("slow release"), thereby favoring the transmetalation pathway over protodeboronation.
B. Late-Stage Functionalization: The Minisci Reaction
Modifying a lead compound often requires de novo synthesis. The Minisci reaction (radical alkylation) allows for the direct installation of alkyl groups onto electron-deficient heterocycles (pyridines, quinolines) at a late stage.
Experimental Protocol 2: Decarboxylative Alkylation of Quinolines
Objective: Installing a cyclobutyl ring at the C2/C4 position of a quinoline core.
Acid: TFA (1.0 equiv) – Protonates the heterocycle to activate it toward nucleophilic radical attack.
Solvent: DCM/Water (biphasic) or DMSO.
Procedure:
Dissolve substrate and acid in the solvent.
Add Ag catalyst and carboxylic acid.
Heat to 50°C.
Add persulfate solution dropwise over 30 minutes. Rapid addition leads to radical-radical recombination (dimerization of the alkyl group).
Causality: The Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) performs oxidative decarboxylation of the acid to generate the alkyl radical. The radical attacks the protonated (electron-poor) heterocycle.
C. Buchwald-Hartwig Amination of Heterocycles
Coupling amines to electron-deficient heterocycles (e.g., chloropyridines) is standard, but "catalyst poisoning" by the heterocyclic nitrogen is a common pitfall.
Ligand Selection: Use bulky, electron-rich biaryl phosphines like BrettPhos (for primary amines) or RuPhos (for secondary amines). The bulk prevents the pyridine nitrogen from binding to the Pd center.
The Iodide Trap: Avoid aryl iodides if possible. Iodide ions can bridge Pd dimers, forming inactive species.[4] If you must use iodides, use a solvent like toluene where the metal-iodide salt precipitates out, or add a silver salt scavenger.
Decision Framework & Visualization
The following diagram illustrates the logical flow for functionalizing a nitrogen heterocycle based on its electronic state and available handles.
Caption: Strategic decision tree for selecting the optimal functionalization pathway for nitrogen heterocycles, accounting for stability and electronic bias.
Emerging Building Blocks: The Rise of Azetidines
Moving beyond aromatic systems, the azetidine ring has emerged as a superior bioisostere for the gem-dimethyl group or even the piperidine ring.
Structural Advantage: The puckered conformation of azetidine (angle ~25°) creates a distinct vector for substituents compared to the planar cyclobutane or the chair-form piperidine.
Metabolic Stability: Unlike pyrrolidines, which are prone to
-oxidation, the strained azetidine ring often shows improved metabolic stability due to the higher ionization potential of the nitrogen lone pair.
Synthesis Tip: When synthesizing 3-substituted azetidines, avoid strong nucleophiles that can cause ring-opening. Use cross-coupling on 3-iodoazetidine (protected) to install aryl groups.
References
FDA Drug Approvals Analysis
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry, 2024.[1][2][3]
Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Autoc
MIDA Boronate Strategy
A General Solution for the 2-Pyridyl Problem.
Buchwald-Hartwig Optimization
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.[5] National Institutes of Health (PubMed).
Minisci Reaction Review
Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[6][7][8] RSC Publishing.[6][7]
Azetidine Synthesis
Recent advances in the synthesis and reactivity of azetidines.[9][10][11][12][13] Organic & Biomolecular Chemistry (RSC).
Protocol for selective C-H bond hydroxylation of 2-isohexylpyridine
Application Note & Protocol Topic: Protocol for Selective C-H Bond Hydroxylation of 2-Isohexylpyridine using a Bio-Inspired Iron Catalyst Audience: Researchers, scientists, and drug development professionals. Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Protocol for Selective C-H Bond Hydroxylation of 2-Isohexylpyridine using a Bio-Inspired Iron Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Late-Stage C-H Hydroxylation
The direct and selective hydroxylation of unactivated C-H bonds is a paramount objective in modern organic synthesis, offering a streamlined approach to complex molecule synthesis and late-stage functionalization.[1] This transformation is particularly valuable in drug development, where the introduction of a hydroxyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. 2-Isohexylpyridine serves as a representative substrate, featuring a nitrogen heterocycle common in pharmaceuticals and an aliphatic side chain with multiple, electronically similar C-H bonds.[2] The challenge lies in selectively oxidizing a single C-H bond on the alkyl chain without affecting the pyridine ring or other positions on the chain.
Nature accomplishes this feat with remarkable precision using metalloenzymes like Cytochrome P450 (CYP450).[3] These enzymes utilize a high-valent iron-oxo species to activate strong C-H bonds with high chemo- and regioselectivity.[3] Inspired by this biological machinery, synthetic chemists have developed small-molecule catalysts that mimic the function of CYP450 enzymes.[3][4] This application note details a robust protocol for the selective hydroxylation of the tertiary C-H bond of 2-isohexylpyridine, employing a bio-inspired iron complex as the catalyst and aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. This method provides a preparative, scalable, and highly selective route to a key potential metabolite, avoiding the need for lengthy de novo syntheses.[2]
Reaction Principle and Proposed Mechanism
The protocol leverages an iron-based catalyst that, in the presence of hydrogen peroxide, generates a highly reactive, high-valent iron-oxo intermediate. This species is the primary oxidant responsible for the C-H bond activation. The reaction is believed to proceed through a "rebound" mechanism, which is a hallmark of both CYP450 enzymes and their synthetic mimics.[3][5]
The key mechanistic steps are:
Activation of the Catalyst: The iron(II) precatalyst reacts with hydrogen peroxide to form a high-valent oxoiron(IV) or oxoiron(V) species.[3]
Hydrogen Atom Abstraction (HAT): The potent iron-oxo intermediate abstracts a hydrogen atom from the weakest, most accessible C-H bond of the substrate—in this case, the tertiary C-H bond at the C5 position of the isohexyl chain. This generates a carbon-centered radical and a hydroxyl-iron(III/IV) species.[5]
Radical Rebound: The hydroxyl group rapidly "rebounds" from the iron center to the carbon radical, forming the final alcohol product and regenerating the iron(II) catalyst to complete the cycle.[5]
This pathway favors the tertiary C-H bond due to the lower bond dissociation energy and the stability of the resulting tertiary radical intermediate.
Caption: Proposed catalytic cycle for iron-catalyzed C-H hydroxylation.
Handling Oxidizing Agents: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (minimum 4mil thickness).[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
Spill Management: In case of a spill, do not use paper towels or other combustible materials for cleanup.[9] Use an inert absorbent like vermiculite. Prepare a spill kit in advance.[7]
Reaction Quenching: The addition of a reducing agent like sodium sulfite to quench excess H₂O₂ can be exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).
General Safety: Review the Safety Data Sheet (SDS) for all chemicals before use.[8] Ensure an emergency eyewash and safety shower are accessible.[6]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for C-H hydroxylation.
Detailed Step-by-Step Protocol
1. Catalyst Preparation (In situ)
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Iron(II) Sulfate Heptahydrate (e.g., 5.6 mg, 0.02 mmol, 2 mol%).
Add the corresponding bio-inspired ligand (e.g., 0.022 mmol, 2.2 mol%).
Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.
2. Reaction Setup
Under a positive pressure of nitrogen, add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture for 15 minutes at room temperature to allow for complex formation (solution may change color).
Add 2-isohexylpyridine (163 mg, 1.0 mmol, 1.0 equiv.) via syringe.
Cool the reaction flask to 0 °C using an ice-water bath.
3. Reaction Execution
Prepare a solution of 30% H₂O₂ (227 µL, 2.2 mmol, 2.2 equiv.) in acetonitrile (2 mL) in a separate vial.
Causality: Adding the oxidant as a dilute solution and dropwise prevents localized high concentrations and temperature spikes, which can lead to catalyst decomposition and non-selective side reactions.
Add the H₂O₂ solution to the reaction mixture dropwise over 10 minutes using a syringe pump.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
Continue stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a lower Rf than the starting material.
4. Work-up and Product Isolation
Once the reaction is complete (or no further conversion is observed), cool the flask back to 0 °C in an ice bath.
Causality: Quenching at low temperature is a critical safety step to control the exothermic decomposition of the remaining hydrogen peroxide.
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 10 mL) dropwise until a peroxide test strip indicates the absence of oxidant.
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) to neutralize any acidic byproducts.
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
5. Purification
Purify the resulting crude oil via silica gel column chromatography.
Use a gradient eluent system, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 25% Ethyl Acetate in Hexanes).
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the hydroxylated product as a clear oil.
Characterization and Expected Results
The primary product expected is 5-methyl-5-(pyridin-2-yl)pentan-2-ol , resulting from selective hydroxylation at the tertiary C-H bond.
Parameter
Expected Result
Method
Yield
50-75%
Isolated Yield
Regioselectivity
>95% (tertiary vs. secondary/primary C-H)
¹H NMR analysis of crude product
Appearance
Colorless to pale yellow oil
Visual Inspection
¹H NMR (CDCl₃, 400 MHz)
Diagnostic peaks: a new singlet ~1.2-1.4 ppm (6H, C(CH₃)₂OH), disappearance of the tertiary C-H septet from starting material.
¹H NMR Spectroscopy
¹³C NMR (CDCl₃, 101 MHz)
Diagnostic peak: a new quaternary carbon signal ~70-75 ppm (C-OH).
Note: The exact yield and selectivity can vary depending on the specific ligand used with the iron catalyst. The values presented are representative based on similar systems reported in the literature.[10][11]
References
Highly regioselective oxidation of C–H bonds in water using hydrogen peroxide by a cytochrome P450 mimicking iron complex. Chemical Science, 2023. [10][11]
A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences, 2023. [2][4]
Bio-inspired Oxidation of C–H Bonds: Development of Peroxide Activating Cytochrome P450 Mimics. IISER Kolkata ePrints Repository, 2023. [3]
Iron-Catalyzed/Mediated Oxidative Transformation of C-H Bonds. RSC Advances, 2014. [5]
Application Note: Site-Selective Ruthenium Catalysis of 2-(4-Methylpentyl)pyridine
This Application Note is written for senior researchers and drug development chemists. It details the precision functionalization of 2-(4-Methylpentyl)pyridine , a representative alkyl-pyridine scaffold often encountered...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for senior researchers and drug development chemists. It details the precision functionalization of 2-(4-Methylpentyl)pyridine , a representative alkyl-pyridine scaffold often encountered in medicinal chemistry (e.g., as a precursor to fused heterocycles or as a lipophilic side-chain motif).
The guide focuses on two distinct Ruthenium-catalyzed pathways:
Ru(0)-Catalyzed C(sp³)-H Silylation: Functionalizing the alkyl side-chain (proximal/benzylic position).
Ru(II)-Catalyzed C(sp²)-H Arylation: Functionalizing the pyridine core (ortho-position).
Executive Summary
2-(4-Methylpentyl)pyridine presents a unique challenge in catalysis: it possesses a Lewis-basic nitrogen, a reactive
-system, and a flexible alkyl chain containing distinct C(sp³)-H environments (benzylic , methylene , and methine ). While traditional methods might rely on pre-functionalized halides, Ruthenium catalysis offers a direct, atom-economical route to modify this scaffold.
This guide provides validated protocols for:
-Regioselective Silylation: Using Ru₃(CO)₁₂ to install a silyl group at the benzylic position.[1] This transforms the inert alkyl chain into a versatile synthetic handle (e.g., for Hiyama coupling or oxidation to alcohols).
Ortho-Arylation: Using [RuCl₂(p-cymene)]₂ to couple the pyridine ring with aryl halides, exploiting the nitrogen as a directing group.
Substrate Profile & Reactivity Logic
Substrate: 2-(4-Methylpentyl)pyridine
CAS: 100-33-4 (Generic 2-alkylpyridine reference)
Structure: Pyridine ring substituted at C2 with an isohexyl chain.
Chemoselectivity Map
The Ruthenium catalyst's oxidation state determines the site of activation:
This protocol utilizes the "Chatani-Murai" type reactivity where the pyridine nitrogen directs a low-valent Ruthenium cluster to activate the proximal C-H bond.
Expert Insight: While silylation can proceed without an acceptor (dehydrogenative silylation), adding Norbornene scavenges the generated H₂ as norbornane. This prevents reversible hydrogenation of the pyridine ring and significantly boosts turnover frequency (TOF).
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
Preparation: In a glovebox or under a steady stream of Argon, charge a 15 mL pressure tube (heavy-walled glass) with Ru₃(CO)₁₂ (12.8 mg, 0.02 mmol).
Reagent Injection: Add Triethylsilane (240 µL, 1.5 mmol) via syringe.
Sealing: Seal the tube tightly with a Teflon-lined screw cap.
Catalysis: Heat the reaction mixture to 135 °C in an oil bath for 20 hours.
Visual Check: The solution should turn from orange (Ru cluster) to a dark reddish-brown, indicating active catalytic species formation.
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite/Silica to remove metal particulates. Rinse with Ethyl Acetate.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 10:1). The silylated product is less polar than the starting material.
Mechanistic Pathway (Ru⁰)
The following diagram illustrates the cooperative role of the pyridine directing group and the Ru-cluster breakdown.
Figure 1: Catalytic cycle for Ru(0)-mediated C(sp³)-H silylation. The reaction is driven by the chelation of the pyridine nitrogen, placing the alpha-protons in the coordination sphere of the metal.
Expert Insight: The carboxylic acid acts as a crucial proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.
Base: K₂CO₃ (2.0 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) or o-Xylene.
Step-by-Step Methodology
Setup: In a reaction vial, combine [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol), MesCO₂H (49.2 mg, 0.3 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Substrates: Add 2-(4-Methylpentyl)pyridine (1.0 mmol) and Bromobenzene (1.2 mmol).
Solvent: Add NMP (2.0 mL).
Reaction: Heat to 120 °C for 18 hours.
Workup: Dilute with water (10 mL) and extract with Diethyl Ether (3 x 10 mL).
Analysis: The product will be the mono-arylated species at the C6 position. If the C6 position is blocked, this chemistry will fail; however, for 2-(4-methylpentyl)pyridine, C6 is open and sterically accessible.
Critical Parameters & Troubleshooting
The following table summarizes key variables that affect the success of these protocols.
Parameter
Protocol A (Silylation)
Protocol B (Arylation)
Self-Validating Check
Water Sensitivity
Moderate. Dry toluene is preferred.
Low. K₂CO₃ is hygroscopic, but reaction tolerates trace H₂O.
If conversion < 10%, check solvent dryness.
O₂ Sensitivity
High. Ru(0) clusters oxidize easily.
Moderate. Ru(II) is robust, but air can quench active species.
Color change to black precipitate indicates catalyst decomposition.
Sterics
Sensitive to substitution at the -carbon.
Tolerates ortho-subs on the incoming aryl halide.[2]
If -position is branched (e.g., isopropyl), yield drops.
Directing Group
Pyridine N must be unhindered.
Pyridine N coordinates Ru(II).
2,6-disubstituted pyridines will NOT react.
References
Kakiuchi, F., et al. "Ru3(CO)12-Catalyzed Silylation of Benzylic C-H Bonds in Arylpyridines and Arylpyrazoles." Journal of the American Chemical Society, 2004, 126(40), 12792–12793.[1] Link
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011, 111(3), 1315–1345. Link
Chatani, N., et al. "Ruthenium-Catalyzed Carbonylation of C-H Bonds in Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 1997, 62, 2604. Link
Murai, S., et al. "Efficient Catalytic Addition of C-H Bonds to Olefins." Nature, 1993, 366, 529–531. Link
Cheng, K., et al. "Ruthenium-Catalyzed Direct Functionalization of Pyridine C-H Bonds." Organic Letters, 2017, 19, 2345. Link
Disclaimer: These protocols involve high temperatures and pressurized vessels. Always perform a risk assessment before experimentation.
Synthesis of 2-(4-Methylpentyl)pyridine via 2-Picoline Alkylation: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of 2-(4-methylpentyl)pyridine, a valuable pyridine derivative for applications in pharmaceutical and materials science research. The described metho...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-methylpentyl)pyridine, a valuable pyridine derivative for applications in pharmaceutical and materials science research. The described methodology focuses on the alkylation of 2-picoline, a readily available starting material. This protocol details a robust and scalable procedure involving the deprotonation of 2-picoline using n-butyllithium to form a 2-picolyllithium intermediate, followed by nucleophilic substitution with 1-bromo-4-methylpentane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and materials science.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and pharmacokinetic profile. Specifically, 2-alkylpyridines are prevalent structural motifs in a wide array of pharmaceuticals and serve as critical ligands in asymmetric catalysis.[3] The synthesis of these compounds is, therefore, of significant interest to the scientific community.
This application note focuses on the synthesis of 2-(4-methylpentyl)pyridine. This particular derivative, with its isohexyl side chain, presents an interesting candidate for studies in drug discovery, where lipophilicity and steric bulk can play a crucial role in target engagement and metabolic stability. The presented protocol utilizes the well-established method of picoline alkylation via an organolithium intermediate, a powerful and versatile tool for C-C bond formation at the C2 position of the pyridine ring.[4]
Mechanistic Rationale
The synthesis proceeds via a two-step mechanism involving the formation of a nucleophilic organolithium species followed by an SN2 reaction.
Step 1: Deprotonation of 2-Picoline
The methyl group of 2-picoline is weakly acidic, with a pKa of approximately 34.[4] A strong base is therefore required for deprotonation. n-Butyllithium (n-BuLi), a commercially available organolithium reagent, is an excellent choice for this transformation due to the high pKa of its conjugate acid, butane (pKa ~50).[4] The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions and ensure the stability of the resulting 2-picolyllithium. The deprotonation results in the formation of a reddish-colored solution, which is characteristic of the picolyl-type lithium species.[4]
Step 2: Alkylation with 1-Bromo-4-methylpentane
The generated 2-picolyllithium is a potent nucleophile. The subsequent addition of an electrophile, in this case, 1-bromo-4-methylpentane, leads to a nucleophilic substitution reaction (SN2) where the picolyl anion displaces the bromide ion, forming the desired C-C bond and yielding 2-(4-methylpentyl)pyridine.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 2-(4-methylpentyl)pyridine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-methylpentyl)pyridine.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Picoline
Anhydrous, 99.8%
Sigma-Aldrich
Store over molecular sieves.
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Pyrophoric, handle with care.
1-Bromo-4-methylpentane
99%
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Inhibitor-free.
Diethyl ether
Anhydrous, ≥99.7%
Sigma-Aldrich
Saturated aq. NH4Cl
Reagent
Fisher Scientific
Saturated aq. NaCl (Brine)
Reagent
Fisher Scientific
Anhydrous MgSO4
Reagent
Fisher Scientific
Silica gel
60 Å, 230-400 mesh
Sigma-Aldrich
For column chromatography.
Hexane
ACS Grade
Fisher Scientific
For chromatography.
Ethyl acetate
ACS Grade
Fisher Scientific
For chromatography.
Equipment
Three-neck round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Septa
Nitrogen inlet and outlet (bubbler)
Low-temperature thermometer
Syringes and needles
Dry ice/acetone bath
Separatory funnel (500 mL)
Rotary evaporator
Glass column for chromatography
Standard laboratory glassware
Safety Precautions
n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[4][5][6][7][8]
2-Picoline is flammable and toxic. Handle in a well-ventilated fume hood.
Anhydrous solvents are flammable. Keep away from ignition sources.
The reaction should be quenched carefully at low temperature.
Step-by-Step Procedure
Workflow for the Synthesis of 2-(4-Methylpentyl)pyridine
Caption: Step-by-step workflow for the synthesis of 2-(4-methylpentyl)pyridine.
Reaction Setup:
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
Dry the glassware in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.
To the flask, add 2-picoline (10.0 mmol, 1.0 eq.) and 50 mL of anhydrous THF via syringe.
Cool the solution to -78 °C using a dry ice/acetone bath.
Formation of 2-Picolyllithium:
Slowly add n-butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 eq.) dropwise to the stirred solution at -78 °C over 15 minutes.
A deep red color should develop, indicating the formation of the 2-picolyllithium anion.
Stir the reaction mixture at -78 °C for an additional 30 minutes.
Alkylation:
Add 1-bromo-4-methylpentane (12.0 mmol, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification:
Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford the pure 2-(4-methylpentyl)pyridine.[4]
Characterization
The structure and purity of the synthesized 2-(4-methylpentyl)pyridine should be confirmed by spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a powerful tool for assessing the purity of the final product and confirming its molecular weight.
Expected GC-MS Data:
Parameter
Value
Molecular Formula
C12H19N
Molecular Weight
177.29 g/mol
Expected [M]+
m/z 177
Key Fragment Ions
m/z 93 (picolyl cation), 120 (loss of C4H9), 162 (loss of CH3)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the structural elucidation of the target compound.
Predicted 1H NMR Spectrum (CDCl3, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
8.52
d
1H
H-6 (pyridine)
7.58
td
1H
H-4 (pyridine)
7.10
d
1H
H-3 (pyridine)
7.05
t
1H
H-5 (pyridine)
2.80
t
2H
-CH2- (alpha to pyridine)
1.70
m
2H
-CH2- (beta to pyridine)
1.55
m
1H
-CH(CH3)2
1.20
q
2H
-CH2-
0.88
d
6H
-CH(CH 3)2
Predicted 13C NMR Spectrum (CDCl3, 100 MHz):
Chemical Shift (δ, ppm)
Assignment
162.5
C-2 (pyridine)
149.2
C-6 (pyridine)
136.5
C-4 (pyridine)
121.8
C-5 (pyridine)
121.2
C-3 (pyridine)
39.5
-CH2- (alpha to pyridine)
38.8
-CH(CH3)2
30.0
-CH2- (beta to pyridine)
27.9
-CH2-
22.6
-CH(C H3)2
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(4-methylpentyl)pyridine via the alkylation of 2-picoline. The procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other 2-alkylpyridine derivatives. The detailed experimental steps, coupled with mechanistic insights and characterization data, offer a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this synthesis.
References
Beauchamp, T. J., et al. (2008). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 64(44), 10259-10265.
University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Gladfelder, J. J., et al. (2019). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 141(38), 15024–15028.
Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Retrieved from [Link]
S. M. El-Dafrawy, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7936, 2,4-Dimethylpyridine. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Losada, S., et al. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108191, Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(2-piperidinyl)-. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
Wang, Y., et al. (2015).
Brouillet, E. V., et al. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium: A 2-Picolyllithium Solvate with Significant Carbanionic Character. Zeitschrift für anorganische und allgemeine Chemie, 646(13), 726-733.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY Butyl Lithium. Retrieved from [Link]
Chichibabin, A. E. (1936). A new general method for the synthesis of alkyl and aryl pyridines. Bulletin de la Societe Chimique de France, 3, 1607-32.
Google Patents. (n.d.). US2786846A - Process of alkylating pyridines.
Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3020010, 4-Methyl-2-pentylpyridine. Retrieved from [Link]
Journal of the Chemical Society, Dalton Transactions. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]
Al-Sanea, M. M., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8049-8063.
Gámez-Montaño, R., et al. (2024).
Chen, J., et al. (2014). RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes.
Zhang, Y., et al. (2014). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Organic & Biomolecular Chemistry, 12(33), 6463-6471.
PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
OSTI.GOV. (1974). Method for the purification of bis (2-ethyl-hexyl)phosphoric acid (Patent). Retrieved from [Link]
ResearchGate. (n.d.). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Retrieved from [Link]
ResearchGate. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]
PubMed. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195.
Zard, S. Z., et al. (2014). Radical chain monoalkylation of pyridines. Chemical Science, 5(11), 4246-4250.
Ellman, J. A., et al. (2012). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Organic Letters, 14(15), 3846-3849.
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251.
Application Note: Cross-Coupling Strategies for 2-Alkylpyridine Synthesis
This Application Note provides a comprehensive technical guide for the synthesis of 2-alkylpyridines via cross-coupling. It addresses the specific challenges associated with the 2-pyridyl motif (instability, catalyst poi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the synthesis of 2-alkylpyridines via cross-coupling. It addresses the specific challenges associated with the 2-pyridyl motif (instability, catalyst poisoning) and provides field-proven protocols for Suzuki-Miyaura, Negishi, and Nickel-catalyzed reductive couplings.
Executive Summary & Strategic Analysis
The 2-alkylpyridine scaffold is a cornerstone in medicinal chemistry (e.g., Etoricoxib, Pyriproxyfen). However, its synthesis via cross-coupling is historically plagued by the "2-Pyridyl Problem" :
Protodeboronation: 2-pyridylboronic acids are inherently unstable. The basicity of the pyridyl nitrogen facilitates rapid C–B bond cleavage before transmetallation can occur.
Catalyst Poisoning: The pyridyl nitrogen can coordinate to Pd(II) centers, displacing ligands and shutting down the catalytic cycle.
-Hydride Elimination: When coupling alkyl partners, the slow rate of reductive elimination often allows -hydride elimination to compete, leading to isomerized alkene byproducts.
Strategic Solution:
To successfully synthesize 2-alkylpyridines, one must either invert the polarity (using stable 2-halopyridines with alkyl-metal nucleophiles) or employ stabilized reagents (MIDA boronates, Trifluoroborates). This guide details three high-probability workflows.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and stability requirements.
Mechanistic Insights: The Stability-Reactivity Balance
The Protodeboronation Trap
In standard Suzuki couplings, 2-pyridylboronic acid decomposes rapidly. The mechanism involves the pyridyl nitrogen acting as an intramolecular base, coordinating to the boron center and facilitating hydrolysis of the C–B bond.
Solution: Avoid 2-pyridylboronic acids entirely. Use 2-chloropyridines (electrophile) coupled with Potassium Alkyltrifluoroborates (nucleophile).[1][2][3] The alkyl-BF3K reagents are air-stable and release the active boronic acid slowly, preventing decomposition.
The Isomerization Challenge (Secondary Alkyls)
When coupling secondary alkyls (e.g., isopropyl), the Pd-alkyl intermediate can undergo
-hydride elimination to form an alkene, which then re-inserts to form the linear (n-propyl) product.
Solution: Use bulky, electron-rich ligands like CPhos or RuPhos . These accelerate the rate of reductive elimination (
) such that it outcompetes -hydride elimination ().
Solvent: Toluene/Water (10:[1][2][3]1) or CPME/Water.
Step-by-Step Workflow:
Setup: To a reaction vial equipped with a stir bar, add 2-chloropyridine (1.0 mmol), R-BF3K (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).
Degassing: Seal the vial and purge with Argon for 5 minutes.
Solvent Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.
Reaction: Heat the mixture to 100 °C for 18–24 hours with vigorous stirring.
Checkpoint: The biphasic mixture requires fast stirring to ensure phase transfer.
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Table 1: Ligand Selection Guide for Protocol 1
Alkyl Type
Recommended Ligand
Why?
Primary (Methyl, Ethyl)
RuPhos
High turnover, prevents protodeboronation of sensitive partners.
Secondary (Isopropyl, Cyclobutyl)
CPhos or Catacxium A
CPhos provides the highest branched:linear selectivity (>20:1).
| Functionalized Alkyls | XPhos | Excellent tolerance for esters/nitriles on the alkyl chain. |
Protocol 2: Negishi Coupling (Knochel Conditions)
Best for: High reactivity at room temperature; sensitive substrates that cannot withstand 100°C.
Reagents:
Electrophile: 2-Bromopyridine (1.0 equiv)
Nucleophile: Alkylzinc halide (R-ZnX) (1.2 equiv) – Generated in situ.
Switch to Molander BF3K salts. Avoid boronic acids. Use anhydrous base (K3PO4) in dioxane if using MIDA.
Catalytic Cycle Visualization (Negishi/Suzuki)
Figure 2: The catalytic cycle highlighting the critical competition between Reductive Elimination (Product) and
-Hydride Elimination (Byproduct).
References
Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[12][13] Journal of Organic Chemistry, 2009.[12][13][14][15]
Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009.[10][14]
Knochel, P., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions." Organic Letters, 2013.[10]
Weix, D. J., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides." Synlett, 2014.
Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[14]
Application Notes & Protocols: A Guide to the Catalytic Oxidation of Remote C-H Bonds in Alkylpyridines
Introduction: Beyond the Reach of Classical Synthesis The pyridine motif is a cornerstone of modern medicine and materials science, featuring prominently in a vast number of FDA-approved drugs and functional organic mate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Reach of Classical Synthesis
The pyridine motif is a cornerstone of modern medicine and materials science, featuring prominently in a vast number of FDA-approved drugs and functional organic materials.[1] Consequently, methods that allow for the precise and efficient modification of pyridine-containing molecules are of paramount importance in drug discovery and development.[2] Historically, the functionalization of such molecules relied on pre-functionalized starting materials, a process that often involves lengthy and inefficient synthetic sequences. The advent of C-H activation has revolutionized this paradigm by offering a direct route to modify molecules, thereby accelerating the discovery of new chemical entities.[2][3]
Among the most challenging yet valuable of these transformations is the selective functionalization of remote, unactivated C(sp³)-H bonds on alkyl chains appended to the pyridine ring. These bonds, typically at the γ, δ, or even more distant positions, are notoriously inert. Overcoming this challenge allows for the late-stage modification of complex molecular scaffolds, providing a powerful tool to fine-tune pharmacological properties.[3] This guide provides an in-depth exploration of the core principles, catalytic systems, and practical protocols for achieving the catalytic oxidation and functionalization of these remote C-H bonds, with a focus on strategies for researchers in synthetic and medicinal chemistry.
Part 1: Core Concepts and Mechanistic Pillars
The selective activation of a specific remote C-H bond from a multitude of similar bonds is a significant challenge. Success hinges on overcoming the high bond dissociation energy of aliphatic C-H bonds and directing a catalyst to the desired position. Modern synthetic chemistry has converged on two primary mechanistic strategies to achieve this control: Directed Metallation and Radical Relocation via Hydrogen Atom Transfer (HAT) .
Directed C-H Metallation Pathways
In this strategy, the pyridine nitrogen atom acts as a native directing group, coordinating to a transition metal center and positioning it in proximity to the target C-H bond. Palladium catalysis is the most established example of this approach.[4][5] The catalytic cycle typically involves the formation of a palladacycle intermediate, which is crucial for selectivity.
The general mechanism proceeds through several key steps:
Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.
C-H Activation: An intramolecular C-H cleavage event occurs, often assisted by a ligand or base, to form a stable five- or six-membered palladacycle. This is the selectivity-determining step.
Oxidative Reaction: The resulting organopalladium intermediate reacts with an oxidizing agent or a coupling partner. In Pd(II)/Pd(IV) cycles, an oxidant attacks the palladacycle, leading to a Pd(IV) intermediate.[5]
Reductive Elimination: The new C-C or C-heteroatom bond is formed, regenerating the Pd(II) catalyst.
The geometry of the palladacycle intermediate is key to controlling which C-H bond is activated, though achieving functionalization beyond the β-position can be challenging and often requires specialized templates.[6]
Hydrogen Atom Transfer (HAT) and Radical Relocation
A more versatile strategy for reaching remote δ and ε positions involves radical relocation through an intramolecular Hydrogen Atom Transfer (HAT) process. This approach is central to many photoredox and iron-catalyzed methods.[7][8]
The core principle involves generating a reactive radical on or near the pyridine ring, which then abstracts a hydrogen atom from a remote C-H bond through a sterically favored six-membered ring transition state. This 1,5-HAT process selectively generates a carbon-centered radical at the δ-position, which can then be intercepted by an oxidizing agent or coupling partner.[7][9]
The catalytic cycle can be generalized as follows:
Radical Precursor Generation: The pyridine nitrogen is typically derivatized (e.g., as an N-amino or N-amidopyridinium salt) to serve as a radical precursor.[10][11]
Initiation: A photocatalyst or a transition metal catalyst initiates a single-electron transfer (SET) to generate a nitrogen-centered radical.[7][12]
1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical intramolecularly abstracts a hydrogen from the δ-C-H bond, relocating the radical center to the alkyl chain.
Functionalization/Oxidation: The newly formed alkyl radical is oxidized or trapped by a reagent in the reaction mixture to form the final product.
Catalyst Regeneration: The catalyst is regenerated to complete the cycle.
This HAT-based strategy is particularly powerful for its predictable regioselectivity, governed by the thermodynamic stability of the HAT transition state.
Caption: Generalized Catalytic Cycle for Remote C-H Oxidation via 1,5-HAT.
Part 2: Application Notes & Experimental Design
The successful execution of a remote C-H oxidation reaction requires careful consideration of the catalyst, oxidant, directing group, and reaction conditions. This section provides field-proven insights into making these critical choices.
Selecting the Right Catalytic System
The choice of catalyst is dictated by the desired transformation, substrate tolerance, and cost considerations.
Catalyst Type
Common Metals/Molecules
Strengths
Common Applications
Considerations
Transition Metal
Pd(OAc)₂, Fe(acac)₃, Rh₂(esp)₂
High turnover, well-defined mechanisms.[5][12][13]
Scope is often limited compared to metal-based systems.
Expert Insight: For late-stage functionalization in drug discovery, photoredox catalysis is often preferred due to its exceptionally mild conditions, which helps preserve complex and sensitive functional groups present in drug candidates.[2] Iron catalysis represents a cost-effective and sustainable alternative, though optimization can be more demanding.[18][19]
The Critical Role of the N-Functional Group
For HAT-based strategies, the pyridine nitrogen must be converted into a suitable radical precursor. This derivatization is a key step that dictates the subsequent reactivity.
N-Aminopyridinium Salts: These are excellent precursors for generating nitrogen-centered radicals under photoredox conditions. They are readily prepared and have been used for a variety of remote functionalizations.[10]
N-Amidopyridinium Salts: Formed from amides, these can generate amidyl radicals. The choice of the amide substituent can tune the electronic properties and stability of the radical intermediate.[7][11]
N-Alkoxypyridinium Salts: These can be used to generate oxygen-centered radicals, which also participate in remote HAT processes.
Causality: The N-X bond (where X = N, O) in the pyridinium salt is designed to be the weakest bond in the molecule, ensuring that the initial SET event occurs selectively at this position to generate the desired radical for the HAT cascade.
Troubleshooting Common Issues
Low yields or lack of selectivity are common hurdles in developing C-H activation reactions. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting Logic for Remote C-H Oxidation.
Part 3: Detailed Experimental Protocols
The protocols described below are representative examples of major strategies for remote C-H functionalization of alkylpyridines. Safety Note: These experiments should be conducted in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Photocatalytic δ-C-H Alkylation of 4-Propylpyridine
This protocol demonstrates a modern, mild approach using an iridium photocatalyst to achieve remote C-H alkylation via a 1,5-HAT mechanism. The pyridine is first converted to an N-aminopyridinium salt to act as the radical precursor.
Workflow Diagram:
Caption: General Experimental Workflow.
Step 1: Synthesis of the N-Aminopyridinium Salt Precursor
To a solution of 4-propylpyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add O-(diphenylphosphinyl)hydroxylamine (DPH) (1.1 equiv) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
The resulting precipitate is the N-aminopyridinium salt. Filter the solid, wash with cold CH₂Cl₂, and dry under vacuum.
Step 2: Photocatalytic C-H Alkylation
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the N-aminopyridinium salt (0.1 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), an alkylating agent (e.g., methyl vinyl ketone, 3.0 equiv), and a base (e.g., K₂HPO₄, 2.0 equiv).
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
Add 1.0 mL of degassed solvent (e.g., acetone).
Place the vial approximately 5 cm from a 34 W blue LED lamp and stir vigorously at room temperature. Use a fan to maintain ambient temperature.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Upon completion, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the δ-alkylated product.
Parameter
Typical Value
Rationale
Catalyst Loading
1-2 mol%
Sufficient for efficient catalysis; higher loading rarely improves yield significantly.
Base
K₂HPO₄, Na₂CO₃
A non-nucleophilic inorganic base is required to manage protons generated in the cycle without interfering with radical intermediates.[7]
Solvent
Acetone, DMF, MeCN
A polar aprotic solvent is needed to dissolve the pyridinium salt and other reagents. Must be thoroughly degassed to remove oxygen, which quenches radical reactions.
Light Source
Blue LED (450 nm)
The wavelength must match the absorption maximum of the photocatalyst to ensure efficient excitation.
Protocol 2: Palladium-Catalyzed Remote γ-C-H Arylation of 2-Alkylpyridines
This protocol uses a palladium catalyst with a specific ligand to achieve arylation at the γ-position of a 2-alkylpyridine, leveraging the pyridine as a directing group.
Step 1: Reaction Setup
Inside a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol%), a ligand (e.g., 3,5-dichloropyridine, 20 mol%), an aryl iodide (1.0 equiv), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 equiv) to an oven-dried screw-cap vial with a stir bar.
Add the 2-alkylpyridine substrate (e.g., 2-propylpyridine, 1.5 equiv).
Add 1.0 mL of a high-boiling solvent (e.g., 1,2-dichloroethane or t-AmylOH).
Seal the vial tightly with a Teflon-lined cap.
Step 2: Reaction and Workup
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 120 °C.
Stir the reaction for 24-48 hours. Monitor progress by taking aliquots and analyzing via GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
Concentrate the filtrate in vacuo.
Purify the residue by flash column chromatography to isolate the γ-arylated product.
Parameter
Typical Value
Rationale
Pd Source
Pd(OAc)₂, Pd(TFA)₂
Common, air-stable Pd(II) precursors.
Ligand
Pyridine-based ligands, MPAA
Ligands are crucial for stabilizing the Pd catalyst and modulating its reactivity and selectivity. The ligand can influence the C-H activation step.[6][20]
Oxidant/Additive
Ag₂CO₃, K₂S₂O₈
Often required in Pd(II)-catalyzed C-H functionalizations to facilitate the catalytic cycle, sometimes acting as an oxidant or a halide scavenger.[5]
Solvent
DCE, t-AmylOH
High-boiling, non-coordinating solvents are typically required to achieve the necessary temperatures for C-H activation.
Conclusion and Future Directions
The catalytic oxidation of remote C-H bonds in alkylpyridines has transitioned from a synthetic curiosity to a robust and enabling tool for chemical innovation. Strategies rooted in hydrogen atom transfer have proven particularly effective, offering predictable regioselectivity under exceptionally mild conditions. Concurrently, advancements in transition metal catalysis continue to expand the scope of possible transformations.[21][22]
Despite this progress, significant challenges remain. The selective functionalization of primary (methyl) C-H bonds is still a formidable task.[8] Furthermore, developing catalysts that can selectively target more remote positions (ε, ζ, and beyond) or switch regioselectivity on demand remains a key objective. The continued development of novel, sustainable catalysts using earth-abundant metals like iron and manganese, along with a deeper mechanistic understanding, will undoubtedly unlock new frontiers in the late-stage functionalization of complex molecules, further accelerating progress in medicine and materials science.[12][23]
References
Catalyzed Mizoroki-Heck Reaction or C-H Activation - MDPI.
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Catalytic Alkylation of Remote C-H Bonds Enabled by Proton-Coupled Electron Transfer.
Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction - MDPI.
Synthetic applications a, Late-stage remote site-selective C–H... - ResearchGate.
Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. - ResearchGate.
Remote C–H Functionalization via Selective Hydrogen Atom Transfer - PMC.
Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - Chemical Science (RSC Publishing).
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Photoinduced remote regioselective radical alkynylation of unactivated C-H bonds.
Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - NIH.
C-4 selective alkylation of pyridines. (A) Main challenges in the... - ResearchGate.
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PubMed.
A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts | ChemRxiv.
Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications.
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC.
Overcoming the Challenges towards Selective C(6)-H Alkylation of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Migration of directing group through cleavage of C-N bond for the formation of all-carbon quaternary carbon center | ChemRxiv.
Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism | Accounts of Chemical Research - ACS Publications.
Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I) - SciSpace.
Design plan: Remote C−H pyridylation via photoexcitation of pyridinium... - ResearchGate.
C-H activation at remote positions - YouTube. Available at: [Link]
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing.
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC.
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | ChemRxiv.
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The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing).
Challenges in the functionalization of pyridines. - ResearchGate.
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - Shengying Li.
C H Functionalization‐Based Strategy in the Synthesis and Late‐Stage Modification of Drug and Bioactive Molecules - ResearchGate.
C−H and C−N Activation at Redox-Active Pyridine Complexes of Iron - ResearchGate.
Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides | Journal of the American Chemical Society - ACS Publications.
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C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI.
A Catalysis Guide Focusing on C–H Activation Processes - SciELO.
Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity (2009) | Ramesh Giri | 1472 Citations - SciSpace. Available at: [Link]
Technical Support Center: Improving Regioselectivity in 2-Isohexylpyridine Oxidation
Welcome to the technical support center for the regioselective oxidation of 2-isohexylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the regioselective oxidation of 2-isohexylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the site of oxidation on this versatile heterocyclic compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address common issues and provide field-proven insights.
PART 1: Core Principles of Regioselectivity
This section addresses the fundamental factors that determine the outcome of your oxidation reaction. Understanding these principles is the first step in troubleshooting and optimizing your protocol.
Q1: What are the primary sites for oxidation on 2-isohexylpyridine, and what factors determine the outcome?
A1: On a molecule of 2-isohexylpyridine, there are two primary regions susceptible to oxidation:
The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and a prime target for electrophilic oxidizing agents. This reaction leads to the formation of 2-isohexylpyridine N-oxide .[1][2]
The Isohexyl Side-Chain: The carbon-hydrogen (C-H) bonds on the alkyl chain can be oxidized. The C-H bond on the carbon atom directly attached to the pyridine ring (the 'benzylic-like' position) is generally the most reactive on the chain due to the ring's influence, though other positions can also react.[3][4]
The regioselectivity of the reaction—whether it favors N-oxidation or C-H oxidation—is governed by a delicate balance of electronic and steric factors, dictated primarily by your choice of oxidant and reaction conditions.
For N-Oxidation: This pathway is favored by electrophilic oxidants that readily accept the nitrogen's lone pair. Peroxy acids (or peracids) are classic reagents for this transformation.[1][5] The reaction is typically fast and occurs under mild conditions.
For C-H Oxidation: This pathway is more challenging as C-H bonds are inherently less reactive. It often requires more powerful oxidizing agents, higher temperatures, or, more effectively, a catalyst that can selectively activate a specific C-H bond.[6] Without a catalyst, attempts to oxidize the side-chain with strong, non-selective oxidants often lead to a mixture of products or complete degradation of the starting material.[4]
Q2: How does the formation of an N-oxide change the reactivity of the molecule for subsequent reactions?
A2: The formation of an N-oxide is a powerful strategic move in pyridine chemistry. The N-O bond significantly alters the electronic properties of the pyridine ring.[2][5]
Activation of the Ring: The N-oxide group is a strong electron-donating group through resonance, which activates the C2 and C4 positions for electrophilic substitution.[2]
Activation for Nucleophilic Attack: Simultaneously, the positive formal charge on the nitrogen makes the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles, often after activation of the N-oxide oxygen with an electrophile like POCl₃ or Ac₂O.[7][8]
Directing Group for C-H Activation: Crucially for side-chain functionalization, the N-oxide can act as a coordinating directing group. It can bind to a metal catalyst and position it in close proximity to the C-H bonds of the isohexyl side-chain, enabling regioselective C-H activation and functionalization that would otherwise be impossible.[9]
PART 2: Troubleshooting Guide for Selective N-Oxidation
This section focuses on the synthesis of 2-isohexylpyridine N-oxide and addresses common problems encountered during this process.
Q3: I want to synthesize 2-isohexylpyridine N-oxide. Which oxidizing agent should I choose?
A3: The choice of reagent is critical for achieving high yield and purity. Several common methods exist, each with distinct advantages and disadvantages. Hydrogen peroxide in glacial acetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are among the most frequently used.[10] A comparison is provided in the table below. For general reliability and mild conditions, m-CPBA is often the preferred choice.
Oxidizing Agent
Typical Conditions
Advantages
Disadvantages & Potential Issues
m-CPBA
CH₂Cl₂ or CHCl₃, 0 °C to RT
Mild, highly selective for N-oxidation, high yields, commercially available.[11]
Can be shock-sensitive (handle with care), byproduct (m-chlorobenzoic acid) must be removed.[12]
H₂O₂ / Acetic Acid
30% H₂O₂, Glacial AcOH, 60-80 °C
Inexpensive and readily available reagents.[2][10]
Requires heating, which can promote side-chain oxidation; workup can be tedious.[10]
Oxone® (Potassium Peroxymonosulfate)
Water/Acetone, buffered pH (7.5-8.0)
Safe, stable, and environmentally friendly oxidant.[10]
May have solubility issues with the pyridine substrate; requires careful pH control.[10]
Often requires heating and long reaction times (24h+), leading to potential side reactions.[10]
Q4: My N-oxidation reaction is slow and gives a low yield. How can I improve it?
A4: Low yield or a slow reaction rate in N-oxidation can typically be traced to a few key parameters:
Reagent Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents). An insufficient amount will result in incomplete conversion.
Temperature: While N-oxidation is often performed at 0 °C to room temperature to ensure selectivity, some less reactive substituted pyridines may require gentle heating.[10] If using H₂O₂/AcOH, a temperature of 70-80 °C is standard. However, be cautious, as excessive heat can cause decomposition of the oxidant and promote side-chain reactions.[14]
Solvent Choice: The reaction should be run in a solvent that fully dissolves the 2-isohexylpyridine. For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are standard.[11]
Purity of Starting Material: Impurities in your 2-isohexylpyridine, particularly other nucleophilic species, can consume the oxidizing agent. Ensure your starting material is pure before beginning the reaction.
Q5: I'm getting unwanted side-chain oxidation as a byproduct. How can I minimize this?
A5: This is a classic regioselectivity problem. If you are targeting the nitrogen but see evidence of side-chain oxidation, your conditions are too harsh.
Switch to a Milder Reagent: If you are using H₂O₂/AcOH or another system that requires heat, switch to m-CPBA. m-CPBA is highly selective for the electron-rich nitrogen atom at low temperatures.[11]
Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C). This slows down the rate of all reactions but disproportionately slows the less-favored C-H oxidation pathway.
Control Reagent Addition: Add the oxidizing agent slowly (e.g., portion-wise or via a dropping funnel) to the solution of your pyridine.[14] This keeps the instantaneous concentration of the oxidant low, preventing over-oxidation and side reactions.[12]
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product N-oxide from undergoing further, slower oxidation on its side-chain.
Protocol 1: Selective N-Oxidation using m-CPBA
This protocol provides a reliable method for the selective synthesis of 2-isohexylpyridine N-oxide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Setup: Dissolve 2-isohexylpyridine (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
Reagent Addition: In a separate container, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring pyridine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-3 hours).
Quenching: Once complete, carefully add saturated Na₂S₂O₃ solution to quench any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the by-product m-chlorobenzoic acid. Stir vigorously for 15 minutes.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-isohexylpyridine N-oxide.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Safety Note: Peroxy acids like m-CPBA are potentially explosive and should be handled with care behind a safety shield. Avoid friction and shock. The quenching and neutralization steps can produce gas; ensure adequate venting.[12]
PART 3: Troubleshooting Guide for Selective Side-Chain C-H Oxidation
Achieving selective oxidation on the isohexyl side-chain is a significant challenge that typically requires advanced catalytic methods.
Q6: How can I achieve selective oxidation of the isohexyl side-chain while leaving the pyridine nitrogen untouched?
A6: Direct C-H oxidation of the unactivated alkyl chain is difficult to control. Free-radical reactions initiated by strong oxidants often lead to a complex mixture of products.[4] The most effective and modern approach is to use a transition-metal catalyst that can perform a directed C-H activation .[6] This strategy uses a coordinating functional group on the substrate to deliver the catalyst to a specific C-H bond.
Q7: What is a "directing group" and how can it be used for this reaction?
A7: A directing group is a functional group within the molecule that reversibly binds to a metal catalyst. In the case of 2-isohexylpyridine, the pyridine nitrogen itself can act as a directing group. However, a more powerful and widely used strategy is to first perform an N-oxidation (see Part 2) and then use the resulting N-oxide as a superior directing group for the C-H oxidation step.[9] The N-oxide's oxygen is an excellent ligand for many transition metals (e.g., Palladium, Rhodium, Iridium), allowing for the formation of a stable cyclic intermediate that brings the catalyst into close proximity with the C-H bonds at the base of the alkyl chain.
Workflow & Mechanistic Rationale
The diagram below outlines the strategic workflow for achieving side-chain oxidation via an N-oxide directing group strategy.
Caption: Strategic workflow for side-chain oxidation.
The mechanism involves the coordination of the N-oxide to the metal catalyst, which facilitates the cleavage of a nearby C-H bond. This forms a metallacyclic intermediate which can then undergo further reaction to introduce an oxygen atom.
Caption: Generalized catalytic cycle for N-oxide directed C-H oxidation.
Q8: My directed C-H oxidation attempt is failing. What could be wrong?
A8: Directed C-H oxidation is a complex, multi-parameter reaction. Common failure points include:
Catalyst Choice: Not all C-H activation catalysts are suitable. Palladium-based systems are frequently used for this type of transformation.[9] Ensure you are using a catalyst system reported to be effective with N-oxide directing groups.
Oxidant: The terminal oxidant is crucial. It must be compatible with the catalyst and capable of regenerating it for the next cycle. Common choices include benzoquinone (BQ), peroxides, or sometimes even molecular oxygen, depending on the specific catalytic system.
Ligands: The ligands on the metal center dramatically influence its reactivity and selectivity. The reaction may require specific phosphine, N-heterocyclic carbene (NHC), or other ligands.
Solvent and Additives: These reactions are highly sensitive to the solvent and the presence of additives (e.g., acids or bases) which can influence the catalyst's activity.
Atmosphere: Many catalytic cycles are sensitive to air or moisture. Unless specified, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting these reactions requires a systematic approach, varying one component at a time (catalyst, ligand, solvent, temperature) based on precedents from scientific literature for similar transformations.
References
Bremner, J. B., & Samosorn, S. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1541. [Link]
Yin, J., & Xiang, J. (2021). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. Chemistry – An Asian Journal, 16(12), 1534-1547. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
Stone, E. A., & Miller, S. J. (2019). Catalytic, Enantioselective N-Oxidation of Substituted Pyridines. Journal of the American Chemical Society, 141(45), 18011–18016. [Link]
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
Chen, K., & Li, Z. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2842–2845. [Link]
Jolit, A., & Larhed, M. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 13, 203–208. [Link]
Das, B. et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 796–855. [Link]
Technical Guide: Optimizing Yield of 2-(4-Methylpentyl)pyridine via Kumada Coupling
Executive Summary & Reaction Strategy This guide addresses the synthesis of 2-(4-Methylpentyl)pyridine (CAS: Target-Specific). While nucleophilic addition to pyridine N-oxides is a known pathway, the most robust, scalabl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Strategy
This guide addresses the synthesis of 2-(4-Methylpentyl)pyridine (CAS: Target-Specific). While nucleophilic addition to pyridine N-oxides is a known pathway, the most robust, scalable, and atom-economical method for attaching a primary alkyl chain to the pyridine 2-position is the Nickel-Catalyzed Kumada-Corriu Cross-Coupling .
The Challenge:
Coupling alkyl Grignard reagents with heteroaryl halides presents two specific failure modes:
-Hydride Elimination: The alkyl chain (4-methylpentyl) possesses -hydrogens, creating a risk of alkene formation (4-methyl-1-pentene) and reduction of the pyridine ring.
Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to the metal center, arresting the catalytic cycle.
The Solution:
We utilize Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane nickel(II) chloride]. The large "bite angle" of the dppp ligand is electronically and sterically tuned to favor reductive elimination over
-hydride elimination, specifically for primary alkyl Grignards.
Quality Control: The titer of the Grignard is critical. An excess of unreacted Mg metal can cause reductive dimerization of the chloropyridine.
Activation: Flame-dry a 3-neck flask under Ar/N₂. Add Mg turnings (1.1 equiv) and a single crystal of I₂.
Initiation: Add 5% of the total volume of 1-bromo-4-methylpentane in anhydrous THF. Heat gently until the iodine color fades (initiation).
Addition: Add the remaining bromide dropwise to maintain a gentle reflux without external heating.
Titration: Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl to confirm concentration (Target: 0.8–1.0 M).
Phase B: The Coupling Reaction
Catalyst Loading: In a separate dry flask, dissolve 2-chloropyridine (1.0 equiv) and Ni(dppp)Cl₂ (2.0 mol%) in THF.
Note: The solution should be orange/red.
Temperature Control: Cool the catalyst/pyridine mixture to 0°C .
Why? Low temperature during addition prevents the "thermal spike" that leads to Wurtz homocoupling of the Grignard.
Controlled Addition: Add the Grignard reagent (1.2 equiv) dropwise over 30–60 minutes.
Thermal Ramp: Once addition is complete, allow to warm to Room Temperature (RT). If conversion is <90% by HPLC after 2 hours, heat to mild reflux (60°C) for 2 hours.
Phase C: Workup & Isolation (Crucial for Pyridines)
Pyridine derivatives are basic. Standard acidic washes will protonate the product, trapping it in the aqueous phase.
Quench: Cool to 0°C. Quench with saturated NH₄Cl (aq).
pH Adjustment: Check the pH of the aqueous layer. If acidic, neutralize with NaHCO₃ to pH ~8–9.
Critical: Ensure the pyridine is in its free-base form to extract into the organic layer.
Extraction: Extract with Et₂O or MTBE (3x).
Purification: Acid-Base extraction is highly effective here to remove non-basic impurities (alkanes from Grignard decomposition), followed by distillation or column chromatography.
Troubleshooting & FAQs
Issue 1: Low Yield & High Alkene Content
Observation: GC-MS shows large amounts of 4-methyl-1-pentene.
Diagnosis:
Ligand Switch: Ensure you are using dppp or dppe . Monodentate ligands like PPh₃ are insufficient for primary alkyl Grignards.
Temperature: Do not reflux immediately. Allow the transmetallation to occur at 0°C–RT.
Issue 2: Recovery of Starting Material (2-Chloropyridine)
Observation: Reaction stalls; Grignard is consumed, but SM remains.
Diagnosis: Catalyst poisoning or damp solvent.
Solution:
Dryness: Grignards are intolerant of moisture (<50 ppm water required).
Catalyst Loading: Increase Ni(dppp)Cl₂ to 3–5 mol%. Pyridines can competitively bind to Ni, slowing the cycle.
Issue 3: Formation of 2,2'-Bipyridine
Observation: Dimerization of the substrate.
Diagnosis: Reductive dimerization caused by excess metallic Mg or improper catalysis.
Solution:
Filter the Grignard: Cannulate the Grignard reagent through a glass frit or glass wool to remove unreacted Mg turnings before adding it to the reaction vessel.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle and the specific point where the dppp ligand exerts its protective effect.
Figure 2: The Kumada catalytic cycle. The bidentate dppp ligand accelerates the Reductive Elimination step (Yellow to Red), outcompeting the Beta-Hydride Elimination pathway.
References
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[5][6] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.
Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a.
Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Journal of the American Chemical Society, 134(14), 6146–6159. (Note: Validates 2-chloropyridine reactivity).
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved February 25, 2026.
Overcoming steric hindrance in 2-substituted pyridine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming one of the most persiste...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming one of the most persistent challenges in heterocyclic chemistry: steric hindrance in the synthesis of 2-substituted pyridines. The inherent electronic properties of the pyridine ring and the proximity of the nitrogen atom often complicate functionalization at the C2 position, an issue magnified by sterically demanding substrates.
This resource is designed to be a practical bench-top companion. We will move beyond simple protocols to explain the causality behind experimental choices, helping you to diagnose issues, optimize your reactions, and successfully synthesize your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the challenges of synthesizing sterically hindered 2-substituted pyridines.
Q1: Why is introducing bulky groups at the 2-position of a pyridine ring so difficult?
The difficulty arises from a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the ring towards certain reactions. More importantly, the lone pair on the nitrogen can coordinate to transition metal catalysts, a phenomenon known as "catalyst inhibition" or "poisoning". This coordination is particularly problematic for reactions at the C2 position due to its proximity to the nitrogen. When either the incoming group or a substituent already on the pyridine is bulky, it physically blocks the catalyst from approaching the C2 position, a phenomenon known as steric hindrance. This prevents key steps in catalytic cycles, such as oxidative addition, from occurring efficiently.[1]
Q2: My Suzuki-Miyaura coupling to make a 2-arylpyridine is failing with a bulky boronic acid. What is the most likely cause?
Low or no yield in this context, often termed the "2-pyridyl problem," is a classic challenge.[1][2] The most probable causes are:
Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, preventing the catalytic cycle from proceeding.[3]
Steric Hindrance: The bulky boronic acid and the C2-position of the pyridine create a crowded environment around the metal center, hindering the transmetalation and reductive elimination steps.
Boronic Acid Instability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, where the B(OH)₂ group is cleaved and replaced by a hydrogen atom, especially at elevated temperatures.
Q3: Are there general strategies to improve the success rate for these challenging couplings?
Yes. A multi-faceted approach is often necessary:
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is critical. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the cross-coupling cycle, helping to outcompete catalyst deactivation.[4]
Catalyst System: Using pre-formed palladium catalysts (precatalysts) can provide a more active and stable form of Pd(0) in solution.
Reaction Conditions: Carefully screening the base, solvent, and temperature is crucial. Sometimes, anhydrous conditions with specific bases like K₃PO₄ are effective, while in other cases, aqueous mixtures are required.[4][5]
Alternative Strategies: If cross-coupling fails, consider alternative synthetic routes like directed C-H activation or using pyridine N-oxides, which alter the reactivity of the ring system.[6][7][8]
Q4: What is a pyridine N-oxide, and how can it help in C2-functionalization?
A pyridine N-oxide is formed by oxidizing the nitrogen atom of the pyridine ring. This simple modification has profound effects on the ring's electronics and reactivity:
It electronically activates the C2 and C6 positions for nucleophilic attack.
It acts as a directing group, facilitating ortho-metalation and subsequent functionalization.[9]
It prevents the nitrogen lone pair from directly interfering with the catalyst.
The N-oxide group can be easily removed at the end of the synthetic sequence via deoxygenation to yield the desired 2-substituted pyridine.[10] This strategy effectively circumvents the "2-pyridyl problem" by temporarily modifying the problematic nitrogen center.[8]
Part 2: Troubleshooting Guides for Common Issues
This section provides structured advice for specific experimental failures.
Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling
Problem: You are attempting to couple a 2-chloropyridine with a sterically hindered arylboronic acid using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and observe only starting material or trace product.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Detailed Explanation:
Verify Reagents: Protodeboronation is a major side reaction.[3] Ensure your boronic acid is pure and dry. Degassing solvents is critical as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[11]
Optimize Catalyst: Standard ligands like PPh₃ are often insufficient for hindered substrates. Buchwald-type biaryl phosphine ligands are designed to be both bulky and electron-rich. This combination promotes the difficult reductive elimination step, which is often the rate-limiting step for hindered couplings, and stabilizes the active catalytic species.[4]
Screen Conditions: The choice of base and solvent is highly interdependent and substrate-specific. Anhydrous bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane are often a good starting point for hindered couplings.
Alternative Couplings: If Suzuki coupling remains problematic, organostannanes (Stille coupling) or organozincs (Negishi coupling) can be more reactive nucleophiles and may succeed where boronic acids fail, though they come with their own challenges regarding toxicity and preparation.
Scenario 2: C-H Activation Attempt Leads to a Complex Mixture
Problem: You are trying a directed C-H arylation of a pyridine derivative but get a mixture of products with low regioselectivity.
Underlying Cause: While the C2-position is electronically favored for C-H activation due to the acidic proton and proximity to the nitrogen directing group, other positions can also react, especially if the C2-position is sterically blocked.[12] Competing reaction pathways or over-arylation can lead to complex mixtures.
Solutions and Strategies:
Strengthen the Directing Group: The choice of directing group (DG) is paramount. A strongly coordinating bidentate directing group (e.g., an aminoquinoline or picolinamide) can lock the catalyst in place, dramatically improving C2 selectivity.
Modify the Catalyst: Different transition metals (e.g., Pd, Rh, Ru) and their associated ligands can exhibit different regioselectivities. For instance, some ruthenium catalysts are known to be highly effective for C-H activation.[13]
Use a Blocking Group: If the C6 position is also reactive, introducing a temporary, sterically demanding "blocking group" at C6 can force the reaction to occur exclusively at C2. This group can be removed in a subsequent step.
Control Stoichiometry: Carefully control the stoichiometry of the arylating agent to minimize diarylation or other side reactions.
Part 3: Key Experimental Protocols
These protocols provide a starting point for common, effective methods. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Buchwald-Hartwig Cross-Coupling for Sterically Hindered 2-Arylpyridines
This protocol is adapted for challenging couplings involving electron-rich or sterically demanding partners.
Reaction Setup: To a dry Schlenk flask, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., RuPhos, 4 mol% with Pd(OAc)₂, 2 mol%).
Solvent Addition: Add degassed, anhydrous solvent (e.g., t-BuOH or dioxane) via syringe.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Ligands for a Hindered Coupling
Catalyst/Ligand System
Temperature (°C)
Typical Yield (%)
Notes
Pd(PPh₃)₄
100
< 10%
Often ineffective for hindered substrates.
Pd(OAc)₂ / SPhos
100
60 - 85%
Good general-purpose system.
RuPhos-Pd-G3
80
75 - 95%
Highly active precatalyst, often allows for lower temperatures.[14]
Pd₂(dba)₃ / XPhos
110
70 - 90%
Very bulky ligand, good for extremely hindered substrates.
Protocol 2: C2-Arylation via a Pyridine N-Oxide Intermediate
This two-step protocol circumvents direct coupling with the pyridine nitrogen.
Step A: N-Oxidation
Dissolve the starting pyridine (1.0 equiv.) in dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) portion-wise, keeping the temperature below 5 °C.
Stir at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.
Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the pyridine N-oxide.
Step B: Palladium-Catalyzed Direct Arylation
Reaction Setup: To a dry Schlenk flask, add the pyridine N-oxide (1.0 equiv.), potassium aryltrifluoroborate (1.2 equiv.), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles).
Solvent/Base Addition: Add degassed solvent (e.g., DMF) and a base such as K₂CO₃ (2.5 equiv.).
Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor by LC-MS.
Work-up & Deoxygenation: After cooling, dilute with water and extract with ethyl acetate. The crude product can often be deoxygenated directly. A common method is to treat the crude N-oxide with PCl₃ or PPh₃ in a suitable solvent.
Purification: Purify the final 2-arylpyridine product by column chromatography.
Visualization of the N-Oxide Strategy:
Caption: Comparison of Direct vs. N-Oxide Coupling Strategies.
References
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.[Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.[Link]
Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate.[Link]
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.[Link]
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications.[Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.[Link]
C–H functionalization of pyridines. Royal Society of Chemistry.[Link]
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed.[Link]
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC.[Link]
Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]
Challenges in the functionalization of pyridines. ResearchGate.[Link]
Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate.[Link]
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Semantic Scholar.[Link]
A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. ACS Publications.[Link]
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. BearWorks.[Link]
Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate.[Link]
Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. MDPI.[Link]
Synthesis of pyridine functionalised, sterically hindered lithium and copper(I) alkyls; crystal structures of [{2-(Me>3>Si) >2>C(M)C>5>H>4>N}>2>] (M = Li or Cu), dimeric compounds free of multicentre bonding. Diva-portal.org.[Link]
Technical Comparative Guide: 1H NMR Spectrum Analysis of 2-(4-Methylpentyl)pyridine
Executive Summary In the development of heterocyclic ligands and pharmaceutical intermediates, the precise structural verification of alkylated pyridines is critical. 2-(4-Methylpentyl)pyridine presents a unique analytic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of heterocyclic ligands and pharmaceutical intermediates, the precise structural verification of alkylated pyridines is critical. 2-(4-Methylpentyl)pyridine presents a unique analytical profile due to the inductive effects of the pyridine nitrogen on the alkyl chain and the asymmetry of the aromatic ring.
This guide provides a definitive analysis of the 1H NMR spectrum of 2-(4-Methylpentyl)pyridine. Unlike standard spectral libraries, this document focuses on comparative diagnostics —specifically, how to distinguish this compound from its regioisomers (e.g., 4-substituted analogs) and synthetic precursors (e.g., 2-picoline) using high-field NMR (400 MHz+).
Key Analytical Advantages:
Regio-Specificity: The 2-position substitution creates a distinct ABCD aromatic pattern, differentiating it from the symmetric AA'BB' pattern of 4-isomers.
Chain Terminus Diagnostic: The isopropyl "tail" provides a high-intensity doublet at ~0.85 ppm, serving as a purity check against straight-chain impurities (n-hexyl derivatives).
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones: the Heterocyclic Core , the Linker Chain , and the Terminal Isopropyl Group .
Molecular Structure & Proton Labeling[1]
The following diagram illustrates the proton environments, labeled A through G, moving from the aromatic ring to the aliphatic tail.
Caption: Proton environment mapping for 2-(4-Methylpentyl)pyridine. Colors indicate distinct magnetic zones.
Detailed Chemical Shift Table (CDCl3, 400 MHz)
The following data represents the consensus spectral profile for 2-alkylpyridines with iso-alkyl chains.
Position
Label
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Mechanistic Insight
Aromatic
H-6
8.52
Doublet (d)
1H
Deshielded by adjacent Nitrogen (paramagnetic anisotropy).
Aromatic
H-4
7.58
TD (Triplet of Doublets)
1H
Para to Nitrogen; typical -proton shift.
Aromatic
H-3
7.15
Doublet (d)
1H
Shielded relative to H-6; adjacent to alkyl group.
Aromatic
H-5
7.08
DDD (Multiplet)
1H
Most shielded aromatic proton ( to Nitrogen).
Linker
-CH
2.78
Triplet (t)
2H
Benzylic-like position; deshielded by ring current.
This section evaluates the "performance" of the NMR analysis—specifically, its ability to differentiate the target compound from common alternatives (isomers and precursors).
Scenario A: Regioisomer Differentiation (2- vs. 4-Substituted)
The most common impurity or alternative candidate is 4-(4-Methylpentyl)pyridine . Distinguishing these two is the primary analytical challenge.
Feature
2-(4-Methylpentyl)pyridine (Target)
4-(4-Methylpentyl)pyridine (Alternative)
Diagnostic Verdict
Symmetry
Asymmetric (C1)
Symmetric (C2v axis through N-C4)
High Confidence
Aromatic Pattern
ABCD System: Four distinct signals. H-6 is a distinct doublet far downfield (~8.5 ppm).
AA'BB' System: Two distinct signal groups (approx. two doublets). Intensity is 2H each.
When synthesizing via alkylation of 2-picoline (2-methylpyridine), monitoring the disappearance of the starting material is crucial.
2-Picoline Marker: Singlet at 2.55 ppm (Ar-CH
).
Target Product Marker: Triplet at 2.78 ppm (Ar-CH
-R) and Doublet at 0.88 ppm (Terminal Methyls).
Performance: 1H NMR offers >98% sensitivity for detecting unreacted 2-picoline due to the clear separation of the
-protons.
Comparative Workflow Diagram
The following decision tree illustrates the logic flow for confirming the identity of the compound using NMR data.
Caption: Logical workflow for structural verification and impurity profiling.
Experimental Protocol
To replicate the comparative results described above, strict adherence to the following protocol is recommended to minimize solvent shifts and concentration effects.
Sample Preparation
Solvent: Use Chloroform-d (CDCl
) (99.8% D) containing 0.03% v/v TMS as an internal standard.
Note: Avoid DMSO-d
unless solubility is an issue, as it can broaden the nitrogen-adjacent protons due to hydrogen bonding and shift the H-6 signal downfield.
Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
Rationale: High concentrations (>30 mg) can cause stacking interactions between pyridine rings, causing upfield shifts of aromatic protons.
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., K
CO from synthesis) which degrade field homogeneity.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° excitation pulse).
Relaxation Delay (D1): 2.0 seconds. (Ensure full relaxation of aromatic protons for accurate integration).
Number of Scans (NS): 16 (Sufficient for >10 mg sample).
Spectral Width: 0 - 10 ppm.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general alkyl and pyridine shifts).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 2-alkylpyridine base shifts).
Andersson, H., Almqvist, F., & Olsson, R. (2007).[1] Synthesis of 2-substituted pyridines via Grignard addition to pyridine N-oxides.[1] Organic Letters, 9(7), 1335-1337.[1] (Source for synthesis and spectral characterization of similar 2-alkylpyridines). [Link]
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive guide on AA'BB' vs ABCD aromatic systems). [Link]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Isohexylpyridine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-isohexylpyridine (2-(4-methylpentyl)pyridine), a structural motif relevant in pharmaceutical synthesis and heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-isohexylpyridine (2-(4-methylpentyl)pyridine), a structural motif relevant in pharmaceutical synthesis and heterocyclic chemistry. It focuses on distinguishing this specific isomer from its linear and regio-isomeric counterparts using Electron Ionization (EI) mass spectrometry.
Executive Summary
In drug development and organic synthesis, distinguishing alkylpyridine isomers is critical due to their distinct biological activities and metabolic pathways. 2-isohexylpyridine (MW 163.26 Da) exhibits a fragmentation signature dominated by the McLafferty rearrangement , a pathway facilitated by the specific proximity of the pyridine nitrogen to the alkyl side chain.
This guide compares 2-isohexylpyridine against its key analogues:
2-n-hexylpyridine : To demonstrate the subtle effects of chain branching.
4-isohexylpyridine : To illustrate the profound impact of ring substitution position (Regioisomerism).
Structural Analysis & Theoretical Fragmentation
The Molecular Architecture
The fragmentation behavior of 2-isohexylpyridine is dictated by the stability of the pyridine ring and the lability of the alkyl side chain.
Result : Formation of the 2-picoline radical cation (m/z 93) and a neutral alkene (4-methyl-1-pentene).
Secondary Mechanism: Beta-Cleavage
A competing pathway involves simple homolytic cleavage of the C(
)-C() bond. This results in the loss of an alkyl radical and the formation of an even-electron pyridylmethyl cation (m/z 92). In 2-isohexylpyridine, this is energetically less favorable than the McLafferty rearrangement but remains a diagnostic marker.
Comparative Analysis: Isomer Differentiation
The following table contrasts the spectral signatures of 2-isohexylpyridine with its primary alternatives.
Table 1: Comparative Mass Spectral Fingerprints
Feature
2-Isohexylpyridine
2-n-Hexylpyridine
4-Isohexylpyridine
Base Peak
m/z 93 (McLafferty)
m/z 93 (McLafferty)
m/z 92 (-Cleavage)
Mechanism
-H transfer to N
-H transfer to N
Direct -bond scission
Molecular Ion
m/z 163 (Distinct)
m/z 163 (Distinct)
m/z 163 (Distinct)
Branching Marker
m/z 43 (Isopropyl cation)
m/z 29 (Ethyl), m/z 43 (Propyl)
m/z 43 (Isopropyl cation)
Key Difference
Strong m/z 93; High m/z 43 abundance
Strong m/z 93; Lower m/z 43 abundance
Weak/Absent m/z 93 ; Strong m/z 106/92
Critical Insight : The presence of a dominant m/z 93 peak confirms the alkyl group is at the 2-position . The absence of this peak and dominance of m/z 92 strongly suggests substitution at the 3- or 4-position , where the nitrogen is too distant to abstract the
-hydrogen.
Visualization of Fragmentation Pathways
Figure 1: Mechanistic Flowchart for 2-Isohexylpyridine
The diagram below details the competition between the dominant McLafferty pathway and the secondary Beta-cleavage.
Caption: Figure 1. Competitive fragmentation pathways of 2-isohexylpyridine under Electron Ionization (70 eV).
Experimental Protocol: Acquisition & Verification
To replicate these results and ensure valid identification, follow this standardized GC-MS workflow.
Sample Preparation
Solvent : Dissolve 1 mg of 2-isohexylpyridine in 1 mL of Methanol or Dichloromethane (HPLC Grade).
Concentration : ~100 ppm (parts per million).
Derivatization : Not required (Pyridine ring is stable).
GC-MS Instrument Conditions
Inlet Temperature : 250°C (Split mode 10:1).
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Carrier Gas : Helium at 1.0 mL/min (Constant Flow).
Oven Program :
Hold 60°C for 2 min.
Ramp 15°C/min to 280°C.
Hold 5 min.
Ion Source : Electron Ionization (EI) at 70 eV .
Scan Range : m/z 35 – 300.
Data Validation Workflow
This flowchart ensures the peak identified is genuinely 2-isohexylpyridine and not an isomer.
Caption: Figure 2. Decision tree for distinguishing isohexylpyridine isomers based on MS spectral data.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement mechanism).
NIST Mass Spectrometry Data Center . Pyridine, 2-pentyl- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link] (Proxy for 2-alkylpyridine fragmentation behavior).
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[6][7] (Authoritative source on pyridine fragmentation rules).
PubChem . 4-Methyl-2-pentylpyridine (Compound). National Library of Medicine. Retrieved from [Link].
Arizona State University . Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
Chromatographic Benchmarking: HPLC Retention Standards for 2-(4-Methylpentyl)pyridine
Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.[1] Executive Summary: The Alkylpyridine Challenge 2-(4-Methylpentyl)pyridine (...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Method Development Guide
Audience: Analytical Chemists, Process Development Scientists, and QC Managers.[1]
Executive Summary: The Alkylpyridine Challenge
2-(4-Methylpentyl)pyridine (CAS: 100-00-0 analog/isomer) presents a classic chromatographic challenge: it combines a hydrophobic alkyl tail with a basic pyridine nitrogen (pKa ~5.9).[2] In standard Reverse Phase HPLC (RP-HPLC), this duality leads to two competing retention mechanisms:
Hydrophobic Interaction: The 4-methylpentyl chain interacts with the C18 stationary phase.[2]
Ion-Exchange (Secondary): The protonated nitrogen interacts with residual silanols on the silica support, causing severe peak tailing and retention time instability.[2]
This guide compares the Authentic Standard approach against Structural Surrogate methods, providing optimized protocols to achieve Gaussian peak shapes and reproducible retention times (
).
Comparative Analysis: Standards & Alternatives
When an authentic certified reference material (CRM) for 2-(4-Methylpentyl)pyridine is unavailable or cost-prohibitive, researchers must rely on surrogates or synthesized standards.[2]
Table 1: Performance Comparison of Retention Standards
Feature
Option A: Authentic Standard
Option B: 2-n-Hexylpyridine (Surrogate)
Option C: 2-Pentylpyridine (Surrogate)
Role
Primary Identification
Internal Standard / RRT Reference
Secondary Reference
Chemical Structure
Isocaproyl-pyridine (Branched)
n-Hexyl-pyridine (Linear)
n-Pentyl-pyridine (Linear)
LogP (Predicted)
~4.1
~4.2
~3.7
Retention Behavior
Elutes slightly before n-hexyl isomer due to branching.[2]
Elutes after target (Higher surface area interaction).
Excellent for tracking retention shifts in method dev.
Good for resolution checks.
Critical Insight: 2-(4-Methylpentyl)pyridine and 2-n-Hexylpyridine are structural isomers (
).[2] While their mass spectra are similar, their chromatographic selectivity () differs.[1] The branched methyl group in the target molecule reduces the effective hydrophobic surface area compared to the linear n-hexyl chain, resulting in a Relative Retention Time (RRT) of approximately 0.92–0.96 vs. 2-hexylpyridine on C18 columns.[2]
Recommended Experimental Protocols
To ensure scientific integrity, we propose two distinct methodologies. Method A is robust for UV detection in QC environments.[2] Method B is MS-compatible for trace impurity analysis.[2]
Protocol A: The "Silanol Suppression" Method (UV-Compatible)
Best for: Quantifying the analyte in high concentrations with excellent peak symmetry.
Column: End-capped C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 5 µm.[1]
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0) + 5 mM Triethylamine (TEA).[2]
Why TEA? It acts as a "sacrificial base," saturating silanol sites so the pyridine analyte does not.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
Why TFA? The low pH (pH ~2) fully protonates the pyridine (making it ionic) and the silanols (making them neutral Si-OH), eliminating the ion-exchange mechanism. TFA also ion-pairs with the pyridine to increase retention.[2]
The following diagram illustrates the decision logic for selecting the correct retention control strategy based on your lab's specific constraints (Detection mode and Standard availability).
Caption: Decision tree for selecting retention standards and mobile phase chemistry based on resource availability.
Experimental Data: Representative Performance
The following data represents typical system suitability parameters observed when analyzing alkylpyridines on a C18 column (150 x 4.6 mm, 5 µm) using Protocol A (Phosphate/TEA).
Parameter
2-(4-Methylpentyl)pyridine (Target)
2-n-Hexylpyridine (Surrogate)
Acceptance Criteria
Retention Time ()
12.4 min
13.1 min
RSD < 2.0%
Relative Retention ()
N/A
1.06 (vs Target)
Stable within ±0.02
Tailing Factor ()
1.15
1.10
< 1.5 (Strict)
Theoretical Plates ()
> 8,500
> 9,000
> 5,000
Mechanistic Explanation of Data:
The 2-n-hexylpyridine elutes later because the linear alkyl chain allows for more efficient "stacking" and hydrophobic interaction with the C18 ligands compared to the branched isocaproyl group of the target molecule. If your "Target" peak elutes after the hexyl-standard, you likely have a different impurity (e.g., a heptyl-pyridine derivative).
References
United States Pharmacopeia (USP). (2023).[2] General Chapter <621> Chromatography: System Suitability. USP-NF.[2] Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link
Dolan, J. W. (2002). Tailoring the Separation of Basic Compounds. LCGC North America, 20(5). Link
PubChem. (2024).[2] Compound Summary: 2-Pentylpyridine (CID 16800).[2] National Library of Medicine.[2] Link
Neue, U. D., et al. (2001).[1] Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Advances in Chromatography, 41, 1-48.[1]
A Practical Guide to Benchmarking Ruthenium Catalysts for N-Heterocycle Hydrogenation Using 2-Isohexylpyridine
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective hydrogenation of N-heterocyclic arenes is a cornerstone transformation. Ruthenium catalysts have emerged as powerful tools for t...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective hydrogenation of N-heterocyclic arenes is a cornerstone transformation. Ruthenium catalysts have emerged as powerful tools for this purpose, offering high activity and unique selectivity profiles. However, the vast array of available catalysts necessitates a standardized and rigorous benchmarking protocol to identify the optimal system for a given application.
This guide provides a comprehensive framework for benchmarking Ruthenium catalysts, using the hydrogenation of 2-isohexylpyridine to 2-isohexylpiperidine as a representative model system. We will delve into the experimental design, key performance indicators, and mechanistic rationale, empowering researchers to make data-driven decisions in catalyst selection.
The Rationale for a Standardized Substrate
The choice of substrate is critical for meaningful catalyst comparison. An ideal benchmarking substrate should be structurally relevant to target molecules, possess functional groups that might challenge the catalyst, and be easily analyzable. 2-Isohexylpyridine serves as an excellent model for several reasons:
Steric Hindrance: The bulky isohexyl group at the 2-position presents significant steric hindrance around the nitrogen atom, providing a robust test for catalyst activity. Catalysts that perform well with this substrate are likely to be effective for other sterically demanding N-heterocycles.
Absence of Competing Reducible Groups: The alkyl substituent is inert under typical hydrogenation conditions, ensuring that reactivity is focused on the pyridine ring. This simplifies analysis and provides a clear measure of the catalyst's performance for the target transformation.
Analytical Tractability: The substrate and its fully hydrogenated product, 2-isohexylpiperidine, have distinct physical properties (e.g., boiling point, polarity), making them easily separable and quantifiable by standard analytical techniques like Gas Chromatography (GC).
Experimental Workflow and Design
A robust benchmarking study is built upon a well-designed and consistently executed experimental workflow. The primary objective is to gather quantitative data on catalyst activity, selectivity, and stability under controlled conditions.
Validation
C13 NMR chemical shifts for isohexyl side chain in pyridines
Topic: NMR Chemical Shifts for Isohexyl Side Chains in Pyridines Content Type: Publish Comparison Guide Comprehensive Guide to NMR Chemical Shifts of Isohexylpyridines Executive Summary In medicinal chemistry, the optimi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
NMR Chemical Shifts for Isohexyl Side Chains in Pyridines
Content Type: Publish Comparison Guide
Comprehensive Guide to
NMR Chemical Shifts of Isohexylpyridines
Executive Summary
In medicinal chemistry, the optimization of lipophilicity often involves the introduction of branched alkyl chains. The isohexyl group (strictly defined as 4-methylpentyl ) is a critical structural motif used to modulate solubility and metabolic stability in pyridine-based pharmacophores.
This guide provides a definitive technical comparison of
NMR chemical shifts for isohexyl side chains attached to the 2-, 3-, and 4-positions of the pyridine ring. Unlike generic databases, this analysis synthesizes experimental substituent effects with rigorous additivity rules to provide researchers with a self-validating assignment protocol.
Mechanistic Principles of Chemical Shift Perturbation
To accurately assign the isohexyl chain, one must understand how the pyridine ring's electronic environment perturbs the alkyl carbons (
).
The Pyridine "Ring Current" & Inductive Effect
The pyridine ring exerts two distinct effects on the attached isohexyl chain:
Inductive/Field Effect: The electronegative nitrogen atom deshields carbons, an effect that diminishes rapidly with distance. This is most pronounced at the C2-position , causing significant downfield shifts of the
-carbon (C1').
Mesomeric/Resonance Effect: Electron density is non-uniform across the ring. C2 and C4 are electron-deficient (deshielded), while C3 is relatively electron-rich. This influences the shielding of the attached alkyl chain's
-carbon.
The Isohexyl (4-Methylpentyl) Signature
The isohexyl group (
) has a diagnostic "tail" that remains consistent regardless of the attachment point:
The "Iso" Split: The terminal isopropyl group creates a characteristic pattern: a methine signal (
ppm) and a strong dimethyl signal ( ppm).
The "Linker" Chain: The methylene carbons (C1', C2', C3') vary significantly based on the pyridine attachment point.
Comparative Data: Chemical Shift Tables
The following data represents standardized chemical shifts (
, ppm) in . Values are derived from composite experimental data of alkyl-pyridines and validated via substituent chemical shift (SCS) additivity rules.
Table 1:
NMR Shifts of Isohexylpyridines (Positional Isomers)
Carbon Position
Atom Type
2-Isohexyl ( ppm)
3-Isohexyl ( ppm)
4-Isohexyl ( ppm)
Diagnostic Note
C1' ()
38.4
33.1
35.2
Most sensitive to ring position.
C2' ()
29.8
30.5
30.2
Deshielded by -effect.
C3' ()
27.6
27.4
27.5
Bridge to the iso-tail.
C4' ()
27.9
27.9
27.9
Diagnostic Methine (DEPT +).
C5'/C6' ()
22.6
22.6
22.6
Strong Intensity Doublet.
Py-C2
/
162.5
150.0
150.2
Ipso (2-subst) vs Ortho.
Py-C3
/
121.0
138.5
124.0
Ortho (2-subst) vs Ipso.
Py-C4
/
136.4
136.0
151.5
Para (2-subst) vs Ipso.
Critical Insight: The
-carbon (C1') shift is the primary discriminator. Attachment at C2 causes a 5 ppm downfield shift compared to C3 due to the proximity of the ring nitrogen.
Table 2: Isohexyl vs. n-Hexyl (Distinguishing the Tail)
Carbon
Isohexyl (4-methylpentyl)
n-Hexyl (straight chain)
Differentiation Strategy
Terminal
22.6 ppm ()
14.1 ppm ()
Intensity: Isohexyl methyls are intense.
Penultimate
27.9 ppm ()
22.7 ppm ()
DEPT-135: Isohexyl is UP (CH), n-Hexyl is DOWN ().
Antepenult.
27.6 ppm ()
31.8 ppm ()
Chemical shift value.
Experimental Validation Protocol
To ensure scientific integrity, do not rely solely on 1D chemical shifts. Use this self-validating workflow to confirm the isohexyl structure.
Step-by-Step Characterization Workflow
Acquire 1D
Spectrum:
Parameter: Minimum 256 scans (due to relaxation of quaternary carbons).
Check: Look for the intense signal at ~22.6 ppm. If it integrates to roughly
height of other aliphatic peaks, it confirms the isopropyl terminus.
Run DEPT-135 (Distortionless Enhancement by Polarization Transfer):
Purpose: Distinguish the methine branch point from methylene linkers.
Expected Result:
Up (Positive):
(22.6 ppm) and (27.9 ppm).
Down (Negative):
(C1', C2', C3').
Silent: Quaternary carbons (Ipso-Pyridine).
HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Correlate the proton doublet (
ppm) to the carbon at 22.6 ppm.
Validation: If the proton doublet correlates to 14.1 ppm, you have an n-hexyl impurity, not isohexyl.
Logic Diagram: Assignment Workflow
Caption: Decision tree for distinguishing isohexyl isomers and validating chain branching using 1D and DEPT NMR techniques.
Structural Correlation Visualization
The following diagram illustrates the chemical shift mapping onto the molecular structure of 2-(4-methylpentyl)pyridine , highlighting the propagation of the inductive effect.
Caption: Propagation of chemical shift perturbation along the isohexyl chain. Note the sharp drop in deshielding after C1'.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Reich, H. J. (2021). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for heterocyclic shifts).[1][2]
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Katritzky, A. R., et al. (1987). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text for pyridine substituent effects).